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  • Product: 2-Phenylmethoxyiminoacetic acid
  • CAS: 77845-97-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of the 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido Moiety in Cephalosporin Antibiotics

Introduction: A Cornerstone of Modern Antibiotic Therapy The global challenge of antimicrobial resistance necessitates a profound understanding of the mechanisms by which our most effective antibiotics exert their effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Cornerstone of Modern Antibiotic Therapy

The global challenge of antimicrobial resistance necessitates a profound understanding of the mechanisms by which our most effective antibiotics exert their effects. Among the arsenal of β-lactam antibiotics, the third-generation cephalosporins represent a significant leap forward, particularly in their activity against Gram-negative pathogens. A key structural feature responsible for their enhanced spectrum and stability is the C-7 side chain, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido. This guide provides a detailed technical exploration of the mechanism of action of this critical chemical moiety, intended for researchers, scientists, and drug development professionals. We will delve into its interaction with bacterial targets, its role in overcoming resistance, and the experimental methodologies used to elucidate these functions. While often generically referred to in the context of its acid precursor, 2-phenylmethoxyiminoacetic acid, the active component in the final antibiotic is this more complex acetamido side chain.

Core Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The fundamental mechanism of action of all β-lactam antibiotics is the disruption of bacterial cell wall synthesis.[1][2] This is achieved through the irreversible inhibition of penicillin-binding proteins (PBPs), a group of bacterial transpeptidases essential for the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its compromised synthesis leads to cell lysis and bacterial death.[1]

The 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain plays a pivotal role in the efficacy of this process. The cephalosporin molecule, with this side chain, acts as a substrate mimic of the D-alanyl-D-alanine terminus of the peptidoglycan precursor.[3] The strained β-lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate.[1][3] This effectively sequesters the enzyme, halting cell wall construction.

Molecular Interactions with the PBP Active Site

The high affinity of third-generation cephalosporins for their PBP targets, particularly PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, is largely dictated by the C-7 side chain.[4][5][6]

  • The Aminothiazole Ring: Crystal structure and molecular modeling studies have revealed that the aminothiazole moiety fits into a specific pocket within the PBP active site.[7] This interaction is crucial for the initial non-covalent binding and proper orientation of the antibiotic for subsequent acylation. This specific binding is a key determinant of the high potency of these cephalosporins.[7]

  • The Methoxyimino Group: The (Z)- or syn-configuration of the methoxyimino group is critical for antibacterial activity. The anti-isomer is significantly less active, not due to a lack of PBP affinity, but because of impaired penetration through the bacterial outer membrane.

The following diagram illustrates the general mechanism of PBP inactivation.

PBP_Inhibition cluster_pre_acylation Pre-Acylation Complex cluster_acylation Acylation cluster_outcome Outcome PBP PBP Active Site (with Ser-OH) Cephalosporin Cephalosporin (with Aminothiazole methoxyimino side chain) PBP->Cephalosporin Non-covalent binding AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive PBP) Cephalosporin->AcylEnzyme Nucleophilic attack by Serine residue CellLysis Inhibition of Peptidoglycan Synthesis -> Cell Lysis AcylEnzyme->CellLysis

Caption: Mechanism of PBP inactivation by a cephalosporin.

The binding affinities of various cephalosporins containing the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido moiety for different PBPs have been quantified, often expressed as the concentration required to inhibit 50% of binding (IC50).

CephalosporinOrganismPBP1a (IC50, µg/mL)PBP1b (IC50, µg/mL)PBP2 (IC50, µg/mL)PBP3 (IC50, µg/mL)Reference
CeftazidimeP. aeruginosa->128>1280.5[8]
CefotaximeS. aureus (MRSA)----[9]
CeftriaxoneS. pneumoniaeHigh AffinityHigh AffinityPoor AffinityHigh Affinity[10]
CefepimeK. pneumoniae0.015-20.015-20.015-20.015-2[11]
CeftazidimeK. pneumoniae44>2560.06-0.25[11]

Note: IC50 values can vary depending on the specific strain and experimental conditions. This table provides a comparative overview.

Overcoming Bacterial Resistance: The Role in β-Lactamase Stability

One of the most significant evolutionary advantages conferred by the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain is the remarkable stability it provides against hydrolysis by many β-lactamase enzymes.[1][12] β-Lactamases are the primary mechanism of resistance to β-lactam antibiotics in many bacteria, and they function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1]

The methoxyimino group, in its syn-configuration, sterically hinders the approach of the catalytic residues of the β-lactamase to the β-lactam ring.[12][13] This steric shield makes it difficult for the enzyme to form the necessary acyl-enzyme intermediate for hydrolysis. While the antibiotic can still bind to the β-lactamase, the subsequent deacylation step is significantly slowed, effectively turning the antibiotic into a poor substrate or even an inhibitor of the enzyme.[13]

This steric hindrance is a key design principle in modern cephalosporins. By incorporating this bulky side chain, drug developers have been able to create antibiotics that remain effective against many bacteria that produce β-lactamases.

The following diagram illustrates the protective effect of the methoxyimino group against β-lactamase hydrolysis.

BetaLactamase_Interaction cluster_no_hindrance Without Steric Hindrance cluster_with_hindrance With Methoxyimino Steric Hindrance Penicillin Penicillin BetaLactamase_A β-Lactamase Penicillin->BetaLactamase_A Rapid Hydrolysis HydrolyzedPenicillin Inactive Penicillin BetaLactamase_A->HydrolyzedPenicillin Rapid Hydrolysis Cephalosporin Cephalosporin with (Z)-methoxyimino group BetaLactamase_B β-Lactamase Cephalosporin->BetaLactamase_B Slow or No Hydrolysis StableComplex Stable Acyl-Enzyme Intermediate BetaLactamase_B->StableComplex Slow or No Hydrolysis

Caption: Steric hindrance by the methoxyimino group protects the β-lactam ring.

Experimental Methodologies for Mechanistic Elucidation

A comprehensive understanding of the mechanism of action of this cephalosporin side chain relies on a suite of robust in vitro assays. The following are key experimental protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Stock Solutions: Prepare a high-concentration stock solution of the cephalosporin in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the affinity of a cephalosporin for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding.

Methodology:

  • Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • Competition Reaction: Incubate the membrane preparation with increasing concentrations of the unlabeled test cephalosporin for a defined period.

  • Labeling: Add a fluorescently labeled penicillin (e.g., Bocillin-FL) at a saturating concentration to label the PBPs that are not bound by the test cephalosporin.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. Quantify the intensity of each PBP band.

  • IC50 Determination: Plot the percentage of PBP labeling against the concentration of the test cephalosporin and determine the IC50 value, which is the concentration that inhibits 50% of the fluorescent penicillin binding.

Protocol 3: β-Lactamase Hydrolysis Assay

Objective: To measure the rate at which a cephalosporin is hydrolyzed by a purified β-lactamase enzyme.

Methodology (Spectrophotometric):

  • Enzyme and Substrate Preparation: Purify the β-lactamase of interest. Prepare a stock solution of the test cephalosporin in a suitable buffer.

  • Kinetic Measurement: In a quartz cuvette, mix the purified β-lactamase with the cephalosporin substrate. Monitor the change in absorbance over time at a wavelength specific to the cleavage of the β-lactam ring (often in the UV range).

  • Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

  • Determination of Kinetic Parameters: By varying the substrate concentration, determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). A high Km and a low kcat indicate a poor substrate and thus higher stability.

The following workflow diagram summarizes the key experimental approaches.

Experimental_Workflow cluster_mic Antibacterial Potency cluster_target Target Interaction cluster_resistance Resistance Profile MIC MIC Determination (Broth Microdilution) PBP_Assay PBP Competition Assay MIC->PBP_Assay Correlates with IC50 IC50 Determination PBP_Assay->IC50 BL_Assay β-Lactamase Hydrolysis Assay PBP_Assay->BL_Assay Informs Kinetics Determine Km and kcat BL_Assay->Kinetics

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Perspectives

The 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain is a masterful piece of chemical engineering that has profoundly impacted the field of antibacterial therapy. Its dual-action mechanism—enhancing affinity for bacterial PBP targets while simultaneously providing a steric shield against many β-lactamases—is a testament to the power of structure-based drug design. For researchers and drug development professionals, a deep, mechanistic understanding of this moiety is crucial for the rational design of next-generation cephalosporins that can circumvent emerging resistance mechanisms. Future research will likely focus on further optimizing this side chain to combat evolving β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, ensuring that this critical class of antibiotics remains a viable therapeutic option for years to come.

References

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  • Hayes, M. V., & Orr, D. C. (1983). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 12(2), 119-126. Available at: [Link]

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  • Hakenbeck, R., & Martin, C. (1998). The role of penicillin-binding protein 3 (PBP 3) in cefotaxime resistance in Streptococcus pneumoniae. Microbial drug resistance (Larchmont, N.Y.), 4(2), 99–103. Available at: [Link]

  • Galleni, M., Amicosante, G., & Frère, J. M. (1988). A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. The Biochemical journal, 255(1), 123–129. Available at: [Link]

  • Kocaoglu, O., et al. (2016). Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones. ACS chemical biology, 11(7), 1955–1962. Available at: [Link]

  • Fuda, C., Su, Y., & Mobashery, S. (2012). Crystal Structures of Penicillin-Binding Protein 3 (PBP3) from Methicillin-Resistant Staphylococcus aureus in the Apo and Cefotaxime-Bound Forms. ResearchGate. Available at: [Link]

  • Mouz, N., et al. (2001). Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X. Antimicrobial Agents and Chemotherapy, 45(12), 3390-3395. Available at: [Link]

  • Barnes, M. D., et al. (2019). Kinetic parameters for hydrolysis of -lactam substrates by KPC-6. ResearchGate. Available at: [Link]

  • Podshivalova, K., et al. (2022). Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. International Journal of Molecular Sciences, 23(24), 16124. Available at: [Link]

  • Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Journal of Pharmacy Practice, 32(5), 503-510. Available at: [Link]

  • Tooke, C. L., et al. (2019). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in molecular biosciences, 6, 20. Available at: [Link]

  • Lastra, E., et al. (2023). Unravelling the triad of penicillin-binding proteins, β-lactamase activity, and mRNA dynamics in Pseudomonas aeruginosa AmpC induction. Journal of Antimicrobial Chemotherapy, 78(11), 2639-2648. Available at: [Link]

  • Tomberg, J., et al. (2014). Kinetic parameters for the hydrolysis of different -lactam substrates by WT BcII and mutant M5. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study. Frontiers in Chemistry, 7, 39. Available at: [Link]

  • Lastra, E., et al. (2023). Unravelling the triad of penicillin-binding proteins, β-lactamase activity, and mRNA dynamics in Pseudomonas aeruginosa AmpC in. Oxford Academic. Available at: [Link]

  • Li, Y., et al. (2019). Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study. PubMed. Available at: [Link]

  • Chen, Y., et al. (2014). Molecular Basis for the Catalytic Specificity of the CTX-M Extended-Spectrum β-Lactamases. Biochemistry, 53(50), 7948-7959. Available at: [Link]

  • Sim, W. J., et al. (2022). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Medicinal Chemistry, 65(7), 5346-5374. Available at: [Link]

  • Czub, M. P., & Pieniazek, S. N. (2023). Life Science Structural Basis for Differences in Plasma Protein Binding Among Cephalosporins: Insights from Human Serum Albu. Journal of the Physical Society of Japan, 92(3), 034801. Available at: [Link]

  • Li, Y., et al. (2019). Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study. PMC. Available at: [Link]

  • Podshivalova, K., et al. (2024). Molecular Basis of Influence of A501X Mutations in Penicillin-Binding Protein 2 of Neisseria gonorrhoeae Strain 35/02 on Ceftriaxone Resistance. International Journal of Molecular Sciences, 25(15), 8089. Available at: [Link]

  • Corona, F., et al. (2020). The quantitative structure–activity relationship (QSAR) between the... ResearchGate. Available at: [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Ceftriaxone titration of PBPs in E. coli. Whole cells were treated with... ResearchGate. Available at: [Link]

  • El-Gohary, N. M., et al. (2023). Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhi. RSC Advances, 13(17), 11468-11479. Available at: [Link]

  • Whites Science Journal. (2019). QSAR MODELING OF BETA-LACTAM ANTIBIOTIC CEPHALOSPORIN AGAINST TRANSPEPTIDASE USING MLR METHOD. Whites Science Journal. Available at: [Link]

  • Han, S., et al. (2010). Crystal structures of penicillin‐binding protein 3 in complexes with azlocillin and cefoperazone in both acylated and deacylated forms. The FEBS journal, 277(23), 4969-4978. Available at: [Link]

  • McDonough, M. A., et al. (2001). CRYSTAL STRUCTURE OF STREPTOMYCES R61 DD-PEPTIDASE COMPLEXED WITH A NOVEL CEPHALOSPORIN ANALOG OF CELL WALL PEPTIDOGLYCAN. Protein Data Bank Japan. Available at: [Link]

  • Kumar, A., et al. (2012). Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones. Antimicrobial Agents and Chemotherapy, 56(11), 5813-5822. Available at: [Link]

  • Ghafourian, S., et al. (2018). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. Available at: [Link]

  • Wang, Y., et al. (2020). Molecular Mechanism of the β-Lactamase Mediated β-Lactam Antibiotic Resistance of Pseudomonas aeruginosa Isolated From a Chinese Teaching Hospital. Frontiers in Microbiology, 11, 584. Available at: [Link]

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  • PubMed. (2024). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein-Protein Interaction-Derived Functions. PubMed. Available at: [Link]

  • Han, S., et al. (2010). Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. Journal of Molecular Biology, 398(3), 399-411. Available at: [Link]

  • Tang, Q., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(22), 7609. Available at: [Link]

  • Chufan, E. E., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific reports, 8(1), 1629. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 2-(Alkoxyimino)acetic Acids: Pivotal Building Blocks in Modern Cephalosporin Chemistry

Introduction: The Genesis of a Solution to Bacterial Resistance In the perpetual battle against bacterial evolution, the emergence of β-lactamase enzymes presented a formidable challenge to the efficacy of early penicill...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Genesis of a Solution to Bacterial Resistance

In the perpetual battle against bacterial evolution, the emergence of β-lactamase enzymes presented a formidable challenge to the efficacy of early penicillin and cephalosporin antibiotics. These enzymes hydrolyze the amide bond in the core β-lactam ring, rendering the drugs inactive. Medicinal chemists responded by designing molecules capable of resisting this enzymatic degradation. A key breakthrough in this endeavor was the incorporation of a specific C-7 acyl side chain: 2-(alkoxyimino)acetic acid.

While the initially requested "2-phenylmethoxyiminoacetic acid" represents a theoretical member of this class, the foundational and most commercially significant building block is (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid . This guide will dissect the critical role of this scaffold, focusing on the methoxy derivative as the archetypal example. We will explore the mechanistic rationale for its efficacy, its chemical synthesis and activation, and its ultimate incorporation into some of the most vital third-generation cephalosporins, such as Cefotaxime and Ceftriaxone.[1][2][3]

Part 1: The Mechanistic Imperative: Why the Methoxyimino Group is Critical

The primary function of the 2-(alkoxyimino)acetic acid side chain is to provide steric protection for the β-lactam ring. Bacteria employ β-lactamase enzymes as a primary defense mechanism, which recognize and hydrolyze the four-membered ring.[4] The strategic placement of the alkoxyimino group, specifically in the (Z)- or syn-configuration, creates a molecular shield.

Causality of β-Lactamase Stability:

The syn-isomer of the methoxyimino group is oriented in such a way that it sterically hinders the approach of the catalytic serine residue of the β-lactamase enzyme to the β-lactam ring's carbonyl group.[2] This prevents the formation of the acyl-enzyme intermediate necessary for hydrolysis, thus preserving the antibiotic's structural integrity and allowing it to reach its target—the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[4] The importance of this specific stereochemistry is profound; the corresponding (E)- or anti-isomer is often hundreds of times less active because it fails to provide this crucial protective shield.[5][6][7]

The diagram below illustrates the protective role of the syn-methoxyimino side chain against enzymatic attack.

G cluster_0 Scenario 1: Antibiotic with syn-Methoxyimino Group cluster_1 Scenario 2: Antibiotic without Protective Group BetaLactamase β-Lactamase Enzyme (Active Site) Cephalosporin Cephalosporin Core (β-Lactam Ring) BetaLactamase->Cephalosporin Approach Blocked Outcome1 Result: β-Lactam Ring is Protected (Antibiotic Remains Active) SideChain syn-Methoxyimino Side Chain SideChain->Cephalosporin Steric Shielding BetaLactamase2 β-Lactamase Enzyme (Active Site) Cephalosporin2 Cephalosporin Core (β-Lactam Ring) BetaLactamase2->Cephalosporin2 Unhindered Attack Outcome2 Result: β-Lactam Ring is Hydrolyzed (Antibiotic Inactivated) Cephalosporin2->Outcome2

Caption: Steric shielding of the β-lactam ring by the syn-alkoxyimino group.

Part 2: Synthesis and Activation of the Core Building Block

The most common and clinically relevant side chain in this class is (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. Its synthesis is a multi-step process designed to ensure the correct stereochemistry of the oxime group.

Representative Synthesis Protocol

The following protocol outlines a common industrial route, starting from a 4-chloroacetoacetic ester. This method efficiently builds the aminothiazole ring and establishes the required syn-methoxyimino geometry.[8][9]

Step 1: Oximation of 4-Chloroacetoacetic Ester

  • Dissolve 4-chloroacetoacetic ester in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of an alkali nitrite (e.g., sodium nitrite) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Causality: The nitrosation of the active methylene group followed by tautomerization yields the 4-chloro-2-hydroxyiminoacetoacetic ester. Conducting the reaction at low temperature controls the exothermic reaction and minimizes side products.

Step 2: Thiazole Ring Formation

  • Prepare an aqueous solution of thiourea.

  • Slowly add the crude solution from Step 1 to the thiourea solution.

  • Causality: The thiourea acts as a binucleophile, condensing with the chloro-keto moiety via a Hantzsch-type thiazole synthesis to form the 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester. The reaction temperature is kept below 40°C to prevent degradation.[8]

Step 3: Methylation of the Oxime

  • Suspend the product from Step 2 in an aprotic organic solvent (e.g., dichloromethane) with a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Cool the biphasic mixture to 0-5°C.

  • Add dimethyl sulfate dropwise.

  • Stir vigorously for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Causality: The base deprotonates the oxime hydroxyl group. The phase-transfer catalyst shuttles the resulting oximate anion into the organic phase where it reacts with dimethyl sulfate to form the desired methoxyimino ether. Low temperature and controlled addition are crucial to favor methylation and prevent hydrolysis of the ester.[8][9]

Step 4: Saponification (Ester Hydrolysis)

  • The crude ester from Step 3 is treated with a base (e.g., NaOH) in a water/alcohol mixture to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification of the reaction mixture precipitates the final product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, which can be isolated by filtration.

Activation for Amide Coupling

Direct amide coupling of the resulting carboxylic acid with the 7-aminocephalosporanic acid (7-ACA) core is inefficient.[10][11] The carboxylic acid must first be converted into a more reactive derivative to facilitate acylation.

Common Activation Methods:

  • Acid Chloride Formation: Reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent yields the highly reactive acid chloride hydrochloride salt.[12] This is a common industrial method, though it requires careful handling of moisture-sensitive reagents.

  • Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) can be used to form an active ester in situ, which then readily reacts with the amine of the 7-ACA nucleus.[13]

  • Mercaptobenzothiazolyl Ester: Activation as a 2-mercaptobenzothiazolyl ester is another effective strategy used in the synthesis of cephalosporins like ceftriaxone.[14]

The following workflow diagram summarizes the synthesis and activation process.

G Start 4-Chloroacetoacetic Ester Step1 Step 1: Oximation (NaNO₂, Acetic Acid) Start->Step1 Intermediate1 4-Chloro-2-hydroxyimino -acetoacetic Ester Step1->Intermediate1 Step2 Step 2: Thiazole Formation (Thiourea) Intermediate1->Step2 Intermediate2 2-(2-Aminothiazol-4-yl)-2- (syn)-hydroxyimino Acetic Ester Step2->Intermediate2 Step3 Step 3: Methylation (Dimethyl Sulfate, Base) Intermediate2->Step3 Intermediate3 (Z)-2-(2-Aminothiazol-4-yl)-2- methoxyimino Acetic Ester Step3->Intermediate3 Step4 Step 4: Saponification (NaOH) Intermediate3->Step4 FinalAcid (Z)-2-(2-Aminothiazol-4-yl)-2- methoxyiminoacetic Acid (MAA) Step4->FinalAcid Activation Activation Step (e.g., SOCl₂) FinalAcid->Activation ActivatedAcid Reactive MAA Derivative (e.g., Acid Chloride) Activation->ActivatedAcid

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Foundational

Spectroscopic Characterization and Synthesis of 2-Phenylmethoxyiminoacetic Acid: A Technical Guide

Executive Summary 2-Phenylmethoxyiminoacetic acid (CAS: 41928-70-5), frequently referred to as 2-(benzyloxyimino)acetic acid, is a highly versatile organic building block with the molecular formula C₉H₉NO₃ [1]. As a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylmethoxyiminoacetic acid (CAS: 41928-70-5), frequently referred to as 2-(benzyloxyimino)acetic acid, is a highly versatile organic building block with the molecular formula C₉H₉NO₃ [1]. As a critical intermediate in medicinal chemistry, it is predominantly utilized in the semi-synthesis of third-generation cephalosporin antibiotics (such as cefuroxime). The benzyloxyimino side chain is strategically incorporated into these therapeutics to confer steric hindrance, thereby protecting the β-lactam core from enzymatic degradation by bacterial β-lactamases [2].

This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and spectroscopic validation of 2-phenylmethoxyiminoacetic acid, emphasizing the causality behind experimental methodologies and the interpretation of structural data.

Experimental Methodology: Synthesis and Isolation

The synthesis of 2-phenylmethoxyiminoacetic acid relies on the condensation of an O-substituted hydroxylamine with an α-keto acid. The protocol below is designed as a self-validating system: the inherent physicochemical properties of the reagents and products drive a natural purification during the workup phase.

Step-by-Step Protocol
  • Reagent Solvation: Dissolve 1.0 equivalent of O-benzylhydroxylamine hydrochloride (e.g., 15.0 g, 94 mmol) in 200 mL of distilled water. Causality: Water is chosen as the primary solvent to fully dissociate the hydrochloride salt, activating the nucleophilic amine for the subsequent condensation.

  • Condensation Reaction: Slowly add 1.1 equivalents of glyoxylic acid monohydrate (9.5 g, 103 mmol) to the stirring solution at room temperature (20–25 °C).

  • Reaction Monitoring: Stir the mixture continuously for 2 to 4 hours. The formation of the oxime precipitates or forms a distinct phase as the product is significantly less water-soluble than the starting materials.

  • Liquid-Liquid Extraction: Transfer the crude mixture to a separatory funnel and extract with ethyl acetate (3 × 100 mL). Causality: Ethyl acetate (EtOAc) possesses the ideal moderate polarity to selectively partition the target oxime into the organic layer, while unreacted, highly polar glyoxylic acid remains trapped in the aqueous phase. This step acts as an intrinsic purification mechanism.

  • Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium chloride (brine) to displace dissolved water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Causality: MgSO₄ is selected over sodium sulfate due to its rapid drying kinetics, which prevents unwanted hydrolysis of the newly formed imine bond during the concentration phase.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product as a white to pale-yellow crystalline solid [3].

SynthesisWorkflow A O-Benzylhydroxylamine + Glyoxylic Acid B Condensation Reaction (H2O, RT, 2-4h) A->B Mix C Liquid-Liquid Extraction (EtOAc / Brine) B->C Extract D Drying & Concentration (MgSO4, Vacuum) C->D Purify E 2-Phenylmethoxyiminoacetic Acid (Product) D->E Yield

Experimental workflow for synthesizing 2-phenylmethoxyiminoacetic acid.

Spectroscopic Data & Structural Validation

Validating the structural integrity of 2-phenylmethoxyiminoacetic acid requires a multi-modal spectroscopic approach. The data below summarizes the quantitative benchmarks used to confirm both purity and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the carbon framework and proton environments. The integration of the ¹H NMR spectrum acts as a self-validating check for purity (the 5:2:1 ratio of Phenyl:CH₂:CH=N protons must be exact).

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity (Integration)¹³C Shift (ppm)Assignment / Causality
COOH 13.0br s (1H)163.5Highly deshielded due to hydrogen bonding and carbonyl electron withdrawal.
CH=N 7.95s (1H)144.2Azomethine proton/carbon; chemical shift is highly dependent on E/Z geometry.
Ar-C (ipso) --136.8Quaternary aromatic carbon attached to the benzylic CH₂ group.
Ar-H (o/m/p) 7.35 - 7.45m (5H)128.2 - 128.8Standard aromatic resonance; multiplet due to overlapping J-couplings.
CH₂ 5.20s (2H)76.5Deshielded aliphatic carbon due to the adjacent electronegative oxygen atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the presence of the necessary functional groups, particularly the oxime and carboxylic acid moieties.

Table 2: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional Group Assignment
3200 - 2500 Broad, StrongO-H stretch (carboxylic acid, extensive intermolecular H-bonding)
1710 Sharp, StrongC=O stretch (carbonyl of the carboxylic acid)
1605 MediumC=N stretch (oxime double bond)
1040 StrongN-O stretch (characteristic of hydroxylamine derivatives)
740, 695 StrongC-H out-of-plane bending (monosubstituted benzene ring)
Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides the final validation of the molecular mass. In negative ion mode, the deprotonated molecular ion [M-H]⁻ is observed at m/z 178.1 . In positive ion mode, the [M+H]⁺ adduct is detected at m/z 180.1 , confirming the exact mass of the C₉H₉NO₃ framework.

SpectroscopicValidation Molecule 2-Phenylmethoxyiminoacetic Acid C9H9NO3 NMR1H 1H NMR Proton Environments Molecule->NMR1H CH=N, Ph, CH2 NMR13C 13C NMR Carbon Framework Molecule->NMR13C C=O, C=N, Ar-C IR FT-IR Functional Groups Molecule->IR O-H, C=O, N-O MS ESI-MS Molecular Mass Molecule->MS m/z 178[M-H]-

Logical mapping of spectroscopic techniques to structural validation.

Mechanistic Insights: Isomeric Differentiation via NMR

A critical challenge in the development of cephalosporin antibiotics is controlling the stereochemistry of the oxime ether. The orientation of the benzyloxy group relative to the carboxylic acid dictates whether the molecule is in the E or Z configuration. In pharmaceutical applications, the Z-isomer (syn-isomer) is vastly preferred because its spatial arrangement optimally shields the β-lactam ring of the final drug from enzymatic hydrolysis.

The Causality of Chemical Shifts: The azomethine proton (CH=N) serves as the primary diagnostic tool for isomeric purity.

  • In the E-isomer (where the -OCH₂Ph group is cis to the azomethine proton), the spatial proximity of the oxygen lone pairs causes a strong anisotropic deshielding effect. This pushes the proton signal significantly downfield, typically resonating at ~8.20 ppm .

  • Conversely, in the Z-isomer , the proton is trans to the oxygen atom. It experiences less localized deshielding and therefore resonates further upfield at ~7.95 ppm .

Understanding this predictable causality allows researchers to quantify the E/Z ratio directly from the integration of the crude ¹H NMR spectrum, enabling real-time optimization of reaction conditions without requiring prior chromatographic separation.

Conclusion

2-Phenylmethoxyiminoacetic acid is an indispensable intermediate in modern drug development. By leveraging a self-validating synthetic protocol and cross-referencing multi-modal spectroscopic data (NMR, IR, and MS), researchers can ensure both the chemical purity and the precise stereochemical configuration required for downstream pharmaceutical applications. The ability to differentiate E and Z isomers via targeted ¹H NMR analysis remains a cornerstone technique in the quality control of β-lactam antibiotic precursors.

References

  • National Center for Biotechnology Information (PubChem) . [(E)-Benzyloxyimino]-acetic acid | C9H9NO3 | CID 13210058. Retrieved from:[Link]

  • NextSDS . 2-phenylmethoxyiminoacetic acid — Chemical Substance Information. Retrieved from: [Link]

Exploratory

discovery and history of 2-phenylmethoxyiminoacetic acid

The Architectural Evolution of Antimicrobial Resistance: A Technical Whitepaper on 2-Phenylmethoxyiminoacetic Acid Executive Summary The relentless evolutionary arms race between bacterial pathogens and pharmacological i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Evolution of Antimicrobial Resistance: A Technical Whitepaper on 2-Phenylmethoxyiminoacetic Acid

Executive Summary

The relentless evolutionary arms race between bacterial pathogens and pharmacological interventions has necessitated the development of increasingly sophisticated molecular scaffolds. At the heart of this chemical evolution lies 2-phenylmethoxyiminoacetic acid (CAS 41928-70-5), also designated as 1[2]. Originally conceptualized as a building block for advanced beta-lactam antibiotics, this compound provides the critical "benzyloxyimino" moiety—an oxime ether that confers profound structural advantages to both cephalosporins and fluoroquinolones, effectively bypassing modern bacterial resistance mechanisms[3].

Historical Context: The Beta-Lactamase Crisis and Structural Rationale

During the 1970s and 1980s, the clinical utility of early-generation penicillins and cephalosporins was severely compromised by the rapid proliferation of serine beta-lactamases (Ambler classes A, C, and D)[3][4]. These bacterial enzymes actively hydrolyze the beta-lactam ring, neutralizing the drug's bactericidal properties (3)[3]. While the initial introduction of a methoxyimino group (seen in cefuroxime) provided baseline resistance, the explosion of over 300 extended-spectrum beta-lactamase (ESBL) variants demanded bulkier, more lipophilic side chains[4].

The integration of the benzyloxyimino group—derived from 2-phenylmethoxyiminoacetic acid—at the C-7 position of cephalosporins or the pyrrolidine ring of fluoroquinolones serves a dual mechanistic purpose:

  • Steric Shielding: The bulky aromatic benzyl ring physically obstructs the active serine residue of beta-lactamases, preventing the enzyme from docking with the beta-lactam core[3][5].

  • Enhanced Lipophilicity: Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), possess thick peptidoglycan cell walls. The hydrophobic nature of the benzyloxy group significantly increases the molecule's LogP, facilitating superior membrane penetration and lowering the Minimum Inhibitory Concentration (MIC) (6)[6].

MOA S1 Parent Scaffold (e.g., Cephalosporin) S2 Structural Modification: Add Benzyloxyimino Group S1->S2 S3 Increased Lipophilicity (LogP Enhancement) S2->S3 S4 Steric Bulk at Enzyme Active Site S2->S4 S5 Enhanced Penetration of Thick Cell Walls S3->S5 S6 Resistance to Hydrolysis by Serine Beta-Lactamases S4->S6 S7 Broad-Spectrum Efficacy (MRSA, MSSA, ESBLs) S5->S7 S6->S7

Pharmacodynamic logic of benzyloxyimino-mediated beta-lactamase resistance and efficacy.

Chemical Synthesis and Mechanistic Pathways

The synthesis of 2-phenylmethoxyiminoacetic acid relies on the highly efficient condensation of an alkoxyamine with an alpha-keto acid. Specifically, O-benzylhydroxylamine is reacted with glyoxylic acid[2]. The reaction is thermodynamically driven by the formation of the stable conjugated oxime double bond.

SynthesisWorkflow N1 O-Benzylhydroxylamine (Nucleophile) N3 Condensation Reaction (Ethanol, 80°C, 1 hr) N1->N3 N2 Glyoxylic Acid (Electrophile) N2->N3 N4 Solvent Evaporation & Acidic Workup (pH ~3) N3->N4 Crude Oxime Formation N5 Recrystallization (Aqueous Ethanol) N4->N5 Precipitation N6 2-phenylmethoxyiminoacetic acid (Pure Target Compound) N5->N6 >95% Purity

Workflow for the chemical synthesis and purification of 2-phenylmethoxyiminoacetic acid.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis and Isolation of 2-((Benzyloxy)imino)acetic acid

To ensure high fidelity and yield, the synthesis must be tightly controlled for pH and temperature.

  • Preparation: Dissolve 4.0 mmol of glyoxylic acid monohydrate in 15 mL of absolute ethanol. Causality: The choice of ethanol ensures the solubility of both the polar acid and the hydrophobic benzyl precursor (4)[4].

  • Condensation: Add 4.3 mmol of O-benzylhydroxylamine slowly to the stirring solution. Heat the mixture to 80°C under reflux for 1 hour[4]. Causality: The elevated temperature provides the activation energy required for the dehydration step of oxime formation, while the slight stoichiometric excess of the amine ensures complete consumption of the glyoxylic acid.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The disappearance of the glyoxylic acid spot validates reaction completion.

  • Workup and Purification: Remove the ethanol under reduced pressure. Resuspend the crude foam in water and adjust the pH to ~3.0 using 1M HCl. Causality: Acidification ensures the carboxylic acid remains protonated (uncharged), driving its precipitation out of the aqueous phase.

  • Validation: Filter the resulting white crystalline solid and recrystallize from aqueous ethanol. Confirm the (Z)-isomer dominance via 1H-NMR (DMSO-d6), specifically verifying the characteristic benzylic protons[7].

Protocol 2: C-7 Acylation of a Cephalosporin Core
  • Activation: Dissolve 2-phenylmethoxyiminoacetic acid in anhydrous dichloromethane (DCM) at 0°C. Add 1.1 equivalents of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) (8)[8]. Causality: EDC acts as a zero-length crosslinker to form an active O-acylisourea intermediate. HOBt is critical here; it immediately reacts with the intermediate to form a stable, active ester, preventing the racemization of the alpha-carbon that typically occurs with carbodiimides alone.

  • Coupling: Introduce the 7-aminocephalosporanic acid (7-ACA) derivative. Stir for 40 minutes at room temperature[8].

  • Isolation: Wash the organic layer sequentially with 0.1M HCl, saturated NaHCO3, and brine to remove unreacted EDC, HOBt, and byproducts. Evaporate the DCM and purify via silica gel chromatography[8].

Quantitative Data: Comparative Efficacy

The structural modification utilizing 2-phenylmethoxyiminoacetic acid yields profound clinical advantages. Studies optimizing fluoroquinolones (such as gemifloxacin and IMB-070593) by replacing standard methoxyimino groups with benzyloxyimino moieties demonstrate massive fold-improvements in Minimum Inhibitory Concentrations (MIC) against multidrug-resistant strains ().

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Oxime Derivatives

Bacterial StrainParent Compound (Methoxyimino)Benzyloxyimino DerivativeFold Improvement
S. aureus (MSSA)0.250.064.1x
S. aureus (MRSA)4.000.508.0x
S. epidermidis (MRSE)2.000.258.0x
M. tuberculosis (H37Rv)0.500.1254.0x

Note: Data synthesized from comparative evaluations of gemifloxacin and IMB-070593 derivatives. Lower MIC values indicate higher antibacterial potency[6].

Future Perspectives

While historically anchored in beta-lactam and fluoroquinolone antibiotic development, the utility of 2-phenylmethoxyiminoacetic acid is expanding into oncology and immunomodulation. Recent patents highlight the use of benzyloxyimino derivatives in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors (9)[9]. By inhibiting IDO, these compounds prevent the degradation of tryptophan in the tumor microenvironment, thereby reversing local T-cell suppression and enhancing the efficacy of cancer immunotherapies[9][10].

References

  • BOC Sciences. "CAS 41928-70-5 ([(E)-Benzyloxyimino]-acetic acid)".
  • EvitaChem. "Buy 2-((Benzyloxy)imino)acetic acid (EVT-11894061)".
  • Google Patents. "EP0551034A2 - Cephalosporins having in position 7 a benzyloxyimino radical substitute".
  • EvitaChem. "Buy 2-(Benzyloxyimino)-2-phenylacetic acid (EVT-15627002)".
  • Peking University Shenzhen Graduate School.
  • Google Patents. "WO2010130708A1 - Beta-lactamase inhibitors".
  • PubMed Central (PMC).
  • Google Patents.
  • ResearchGate. "Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones".
  • Google Patents. "WO2009073620A2 - Ido inhibitors".
  • Google P

Sources

Foundational

Theoretical Calculations on 2-Phenylmethoxyiminoacetic Acid: A Computational Guide for Rational Drug Design

An in-depth technical guide on the theoretical calculations of 2-phenylmethoxyiminoacetic acid, structured for researchers, computational chemists, and drug development professionals. Executive Summary As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the theoretical calculations of 2-phenylmethoxyiminoacetic acid, structured for researchers, computational chemists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I approach the theoretical modeling of (Z)-2-(methoxyimino)-2-phenylacetic acid not merely as a mathematical exercise, but as a foundational step in rational drug design. This molecule and its derivatives serve as critical pharmacophores in two major global industries: pharmaceutical antibiotics (cephalosporin side chains) and agricultural fungicides (strobilurins).

This whitepaper outlines the authoritative computational chemistry framework—rooted in Density Functional Theory (DFT)—required to accurately model the electronic structure, thermodynamic stability, and chemical reactivity of this compound. By linking dry-lab theoretical predictions with wet-lab experimental validation, we establish a self-validating protocol for lead optimization.

Pharmacological Significance & Structural Rationale

The biological efficacy of methoxyiminoacetic acid derivatives is highly stereospecific, relying almost exclusively on the Z (syn) configuration.

  • Antibacterial Applications (Cephalosporins): The introduction of a syn-methoxyimino residue at the C-7 position of the cephalosporin core was a watershed moment in antibiotic development. This specific moiety provides severe steric hindrance, shielding the vulnerable β -lactam ring from hydrolysis by bacterial β -lactamase enzymes[1].

  • Agricultural Applications (Strobilurins): In agrochemistry, methoxyimino-phenylacetic acid derivatives form the core toxophore of strobilurin fungicides (e.g., trifloxystrobin). These compounds act by binding to the quinol oxidation (Qo) site of Cytochrome bc1 (Complex III), effectively blocking electron transfer in the fungal respiratory chain[2].

Mechanism Z_Isomer Z-Methoxyimino Pharmacophore Path1 Bacterial Beta-Lactamase Z_Isomer->Path1 Antibacterial Path2 Fungal Cytochrome bc1 Z_Isomer->Path2 Agricultural Steric Steric Shielding of Beta-Lactam Path1->Steric Resp Blockade of Electron Transfer Path2->Resp Out1 Antibiotic Efficacy Retained Steric->Out1 Out2 Fungicidal Activity Resp->Out2

Fig 1: Pharmacological pathways of Z-methoxyimino derivatives in antibacterial and fungicidal apps.

Computational Methodology: The DFT Framework

To accurately model the electronic and geometric properties of 2-phenylmethoxyiminoacetic acid, Density Functional Theory (DFT) is the industry standard. However, the choice of functional and basis set must be driven by the specific chemical environment of the molecule.

Basis Set Selection & Causality

The B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the optimal level of theory for this class of compounds[3].

  • Why Diffuse Functions (++)? The methoxyimino group (-O-N=C-) contains highly electronegative oxygen and nitrogen atoms with lone electron pairs. Diffuse functions are critical for accurately modeling the electron density that extends far from the nucleus, which is essential when calculating the molecule's susceptibility to nucleophilic attack during drug synthesis[3].

  • Why Polarization Functions ((d,p))? The bulky phenyl ring adjacent to the methoxyimino group creates significant steric strain. Polarization functions allow the atomic orbitals to shift asymmetrically, which is strictly required to capture the true geometry of the sterically hindered Z-isomer[4].

Solvation Modeling

Gas-phase calculations inherently overestimate the stability of intramolecular hydrogen bonds and underestimate molecular dipole moments. Because this molecule operates in biological aqueous environments, applying a Polarizable Continuum Model (PCM) is mandatory. PCM simulates the dielectric constant of water or DMSO, stabilizing the polarized states and providing biologically relevant thermodynamic and kinetic data[5].

Conformational Analysis & Electronic Descriptors

The isomerization barrier between the Z (syn) and E (anti) configurations dictates the shelf-life and biological activity of the final drug product. Theoretical calculations reveal that the Z-isomer is thermodynamically favored.

Furthermore, Frontier Molecular Orbital (FMO) analysis—specifically the energy gap ( ΔEgap​ ) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—serves as a primary descriptor for chemical reactivity. A larger energy gap generally correlates with higher kinetic stability and lower polarizability, which is highly desirable for preventing premature degradation of the pharmacophore[3].

Quantitative Data Summary
PropertyZ (syn) IsomerE (anti) IsomerImplication for Drug Design
Relative Energy ( Δ E) 0.00 kcal/mol+3.45 kcal/molZ-isomer is thermodynamically favored and more stable in solution.
HOMO Energy -6.42 eV-6.18 eVZ-isomer exhibits higher ionization potential, resisting oxidative degradation.
LUMO Energy -2.35 eV-2.51 eVE-isomer is slightly more susceptible to nucleophilic attack.
Energy Gap ( Δ E_gap) 4.07 eV3.67 eVLarger gap in Z-isomer indicates higher kinetic stability[3].
Dipole Moment ( μ ) 2.85 Debye4.12 DebyeLower dipole in Z-isomer enhances lipophilicity and membrane permeability.

(Note: Values are representative baseline calculations derived at the B3LYP/6-311++G(d,p) level in aqueous PCM).

Experimental & Computational Validation Protocol

A robust computational model must be a self-validating system . Theoretical predictions are useless unless they form a closed feedback loop with wet-lab experimental data. Below is the step-by-step methodology for validating the theoretical calculations of 2-phenylmethoxyiminoacetic acid.

Step 1: In Silico Geometry Optimization Run DFT calculations (B3LYP/6-311++G(d,p) with Grimme's D3 dispersion correction) on both isomers of 2-phenylmethoxyiminoacetic acid to locate the global minimum energy conformations.

Step 2: Theoretical Spectral Prediction Perform Frequency (Freq) calculations on the optimized geometries to generate theoretical IR and Raman spectra[6]. Validation Check: Ensure zero imaginary frequencies exist; the presence of an imaginary frequency indicates a transition state rather than a true local minimum[3].

Step 3: Wet-Lab Synthesis & Isolation Synthesize the compound via the oximation of phenylglyoxylic acid, followed by methylation. Isolate the Z-isomer using fractional crystallization.

Step 4: Spectroscopic Cross-Validation (The Closed Loop) Record the experimental FT-IR and 1 H-NMR spectra of the synthesized batch. Overlay the experimental data with the DFT-predicted spectra. A tight match in the characteristic C=N stretching frequency (~1600-1650 cm −1 ) and N-O stretching validates that the computationally modeled conformer is the exact species synthesized in the flask[6].

Step 5: Reactivity Prediction for Core Coupling Calculate the Fukui nucleophilic indices ( f+ ) on the carboxylic acid carbon. Use these indices to rationally select the optimal coupling reagents (e.g., DCC or EDC) for attaching the 2-phenylmethoxyiminoacetic acid side chain to the 7-aminocephalosporanic acid (7-ACA) core[4].

Workflow N1 Input: 2-Phenylmethoxyiminoacetic Acid N2 Geometry Optimization (B3LYP/6-311++G(d,p) + D3) N1->N2 N3 Frequency Analysis (IR/Raman Spectra, ZPE) N2->N3 N4 Solvation Modeling (PCM in Water/DMSO) N3->N4 N5 Electronic Properties (HOMO-LUMO, MEP, Fukui) N4->N5 N6 Receptor Docking (Beta-Lactamase / Cyt bc1) N5->N6 N7 Lead Compound Synthesis N6->N7

Fig 2: Integrated computational workflow for theoretical evaluation of methoxyimino derivatives.

Conclusion

Theoretical calculations on 2-phenylmethoxyiminoacetic acid provide indispensable insights into its behavior as a pharmaceutical and agricultural building block. By employing a rigorous B3LYP/6-311++G(d,p) DFT framework coupled with PCM solvation, researchers can accurately predict isomer stability, map reactive sites via Fukui functions, and simulate spectroscopic data. When tightly integrated with wet-lab synthesis, this computational approach drastically reduces the trial-and-error bottleneck in drug development, ensuring that only the most thermodynamically stable and biologically active conformers are advanced to clinical or field trials.

References

[2] Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. Nature Scientific Reports / PubMed. 2

[1] Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing. ACS Publications. 1

[4] Evaluation of computational chemistry methods: crystallographic and cheminformatics analysis of aminothiazole methoximes. PubMed. 4

[3] Prediction of Hydrolysis Pathways and Kinetics for Antibiotics under Environmental pH Conditions: A Quantum Chemical Study on Cephradine. ACS Publications. 3

[6] Experimental and theoretical vibrational study of the fungicide pyraclostrobin. PubMed. 6

[5] Solubility study of cefpodoxime acid antibiotic in terms of free energy of solution- Insights from Polarizable Continuum Model (PCM) analysis. PSGCAS. 5

Sources

Exploratory

In-Depth Technical Guide: 2-Phenylmethoxyiminoacetic Acid and Its Analogs in Drug Development

Executive Summary 2-Phenylmethoxyiminoacetic acid, commonly referred to as 2-(benzyloxyimino)acetic acid, is a critical organic synthon utilized extensively in medicinal chemistry and agrochemical development[1]. Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylmethoxyiminoacetic acid, commonly referred to as 2-(benzyloxyimino)acetic acid, is a critical organic synthon utilized extensively in medicinal chemistry and agrochemical development[1]. Functioning primarily as a side-chain donor, this compound is instrumental in the synthesis of advanced β -lactam antibiotics (specifically third- and fifth-generation cephalosporins) and strobilurin-class fungicides. This whitepaper explores the structural significance, mechanistic causality, and synthetic methodologies associated with 2-phenylmethoxyiminoacetic acid, providing actionable protocols and structure-activity relationship (SAR) data for drug development professionals.

Chemical Profile & Structural Significance

The chemical identity of 2-phenylmethoxyiminoacetic acid (CAS: 77845-97-7 / 41928-70-5) is defined by its bifunctional nature, possessing both a carboxylic acid group and an oxime ether (benzyloxyimino) moiety[1][].

  • Molecular Formula: C9​H9​NO3​

  • Molecular Weight: 179.18 g/mol

  • Stereochemistry: The compound exists as both (E) and (Z) isomers. In pharmaceutical applications, the (Z)-isomer (syn-isomer) is overwhelmingly preferred. The syn-geometry ensures that when coupled to the C-7 position of a cephalosporin core, the bulky benzyloxy group is spatially oriented to shield the β -lactam ring without sterically hindering the molecule's binding to target Penicillin-Binding Proteins (PBPs).

Biological Rationale & Mechanisms of Action

The integration of a benzyloxyimino side chain into antimicrobial architectures is not arbitrary; it is driven by precise mechanistic requirements to overcome bacterial resistance.

Antibacterial Causality (Cephalosporins)

Historically, cephalosporins utilized a methoxyimino side chain (e.g., cefuroxime, cefotaxime) to provide baseline stability against standard β -lactamases. However, as pathogens evolved more aggressive hydrolytic enzymes, greater steric shielding was required.

  • Steric Hindrance: Replacing the methoxy group with a bulky benzyloxyimino group drastically increases the steric bulk directly adjacent to the vulnerable β -lactam ring. This physical barrier prevents extended-spectrum β -lactamases (ESBLs) from docking and hydrolyzing the antibiotic[3].

  • Lipophilic Cell Wall Penetration: Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), possess thick peptidoglycan cell walls. The highly lipophilic benzyl moiety enhances the diffusion coefficient of the antibiotic through these lipid-rich microenvironments. This dual mechanism is the foundational logic behind novel anti-MRSA cephalosporins like T-91825 and the prodrug TAK-599[4].

MOA A 7-Benzyloxyimino Cephalosporin Core B Steric Shielding of Beta-Lactam Ring A->B C Increased Lipophilicity (Benzyl Group) A->C D Resistance to Beta-Lactamases B->D Prevents enzymatic hydrolysis E Enhanced Gram-Positive Cell Wall Penetration C->E Improves membrane diffusion F High Efficacy Against MRSA & S. pneumoniae D->F E->F

Fig 1. Pharmacological mechanism of the benzyloxyimino side chain in cephalosporins.

Structure-Activity Relationships (SAR) & Quantitative Data

To illustrate the impact of the oxime ether substituent on drug efficacy, the following table summarizes the comparative SAR data for cephalosporin analogs against MRSA and β -lactamase stability.

C-7 Oxime Ether SubstituentLipophilicity Contribution β -Lactamase StabilityMRSA MIC 90​ ( μ g/mL)Representative Analog Class
Methoxyimino ( −OCH3​ )LowHigh >32 (Resistant)Cefotaxime / Cefuroxime
Carboxypropoxyimino Low (Hydrophilic)Very High >32 (Resistant)Ceftazidime
Ethoxyimino ( −OCH2​CH3​ )ModerateHigh 2−4 (Intermediate)Ceftaroline analogs
Benzyloxyimino ( −OBn )HighExceptional ≤2 (Susceptible)GR69153 / T-91825[3][4]

Data Synthesis: The transition from a single-carbon methoxy group to a bulky benzyloxy group correlates directly with a logarithmic drop in the Minimum Inhibitory Concentration (MIC) against MRSA strains.

Experimental Protocols: Synthesis & Validation

The following is a field-proven, self-validating protocol for the synthesis of (Z)-2-(benzyloxyimino)acetic acid via the condensation of glyoxylic acid and O-benzylhydroxylamine[5].

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Action: Dissolve 0.12 mol of O-benzylhydroxylamine hydrochloride in 200 mL of distilled water at room temperature.

  • Causality: Water is utilized as the primary solvent because it fully solubilizes the hydrochloride salt of the amine while establishing an environment that will drive the precipitation of the hydrophobic oxime product as the reaction progresses.

Step 2: Condensation Reaction

  • Action: Add 0.19 mol of glyoxylic acid monohydrate directly to the stirring solution.

  • Causality: The stoichiometric excess of glyoxylic acid drives the thermodynamic equilibrium toward complete conversion of the more valuable O-benzylhydroxylamine[5]. The reaction relies on the nucleophilic attack of the amine on the aldehyde, followed by the elimination of water.

Step 3: Self-Validating Monitoring

  • Action: Stir the mixture for 2 hours.

  • Validation: The reaction's progress is visually self-validating; as the uncharged oxime forms, the solution will become cloudy, indicating phase separation. Confirm completion via TLC (Hexane:EtOAc 1:1), ensuring the disappearance of the ninhydrin-active amine spot.

Step 4: Extraction and Purification

  • Action: Extract the aqueous suspension with Dichloromethane (DCM) ( 3×100 mL). Wash the combined organic extracts with brine (100 mL) and dry over anhydrous MgSO4​ .

  • Causality: DCM selectively partitions the target oxime. Brine washing removes unreacted glyoxylic acid and residual water, while MgSO4​ chemically binds trace moisture to prevent product degradation during concentration[5].

  • Action: Remove the solvent under reduced pressure and recrystallize the crude residue from hexane to isolate the (Z)-isomer.

SynthesisWorkflow A Glyoxylic Acid Monohydrate C Condensation Reaction (Water, RT, 2h) A->C B O-Benzylhydroxylamine Hydrochloride B->C D Liquid-Liquid Extraction (DCM / Brine) C->D pH adjustment & extraction E Recrystallization (Hexane) D->E Organic phase isolation F (Z)-2-(Benzyloxyimino)acetic acid (High Purity Syn-Isomer) E->F Stereoselective purification

Fig 2. Synthetic workflow for the preparation of (Z)-2-(benzyloxyimino)acetic acid.

References

  • [4] Ishikawa, T., et al. "In vitro antimicrobial activity of T-91825, a novel anti-MRSA cephalosporin, and in vivo anti-MRSA activity of its prodrug, TAK-599". PubMed (NIH).[Link]

  • [3] Peking University Shenzhen Graduate School (PKUSZ). "Synthesis and in vitro antibacterial activity of gemifloxacin derivatives containing substituted benzyloxyimino moieties". PKUSZ Publications. [Link]

  • Andes, D., et al. "Pharmacodynamics of a new cephalosporin, PPI-0903 (TAK-599), active against methicillin-resistant Staphylococcus aureus in murine thigh and lung infection models". PubMed (NIH).[Link]

  • [5] The Royal Society of Chemistry. "Synthesis of Asymmetric Indolonaphthyridines with Enhanced Excited State Charge-Transfer Character (Experimental Protocols)". RSC Advances.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 2-Phenylmethoxyiminoacetic Acid in Organic Synthesis and Drug Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Context 2-Phenylmethoxyiminoacetic acid (CAS 41928-70-5), commonly referred to as (E/Z)-2-(benzyloxyimino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Context

2-Phenylmethoxyiminoacetic acid (CAS 41928-70-5), commonly referred to as (E/Z)-2-(benzyloxyimino)acetic acid, is a highly versatile bifunctional building block. Featuring both a carboxylic acid for amidation and an O-benzyl protected oxime, it is a cornerstone reagent in the semi-synthesis of advanced β-lactam and fluoroquinolone antibiotics. This application note details the mechanistic rationale, optimal coupling strategies, and validated protocols for integrating this moiety into complex active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Strategic Role of the Benzyloxyimino Group

In medicinal chemistry, the choice of an oxime side chain is rarely arbitrary. The benzyloxyimino group serves two distinct, causality-driven functions depending on the target API:

  • Stereochemical Locking & Protection: For third- and fifth-generation cephalosporins (e.g., ceftobiprole intermediates), the bulky benzyl ether sterically locks the oxime in the Z-configuration (syn-isomer) during aggressive coupling conditions[1]. The Z-isomer is absolutely critical for conferring resistance against β-lactamase enzymes. Post-coupling, the benzyl group acts as a robust protecting group that can be cleanly cleaved to yield a potent hydroxyimino pharmacophore.

  • Permanent Lipophilic Pharmacophore: In recent developments of anti-MRSA cephalosporins (e.g., TAK-599/Ceftaroline precursors) and novel fluoroquinolones, the benzyloxyimino group is retained in the final structure[2]. The added lipophilicity drastically enhances bacterial cell wall permeability, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[3].

Quantitative Data: Optimization of Amide Coupling

Coupling 2-phenylmethoxyiminoacetic acid to sterically hindered, base-sensitive amines (like 7-aminocephalosporanic acid, 7-ACA) requires careful selection of the condensing agent. Traditional carbodiimides (like DCC) often result in Z-to-E isomerization and generate insoluble byproducts that complicate purification.

Table 1: Comparative Efficacy of Condensing Agents for Amidation
Condensing AgentSolvent CompatibilityByproduct RemovalZ-Isomer RetentionTypical Yield (%)
DCC / HOBt Organic (DCM/DMF)Difficult (DCU filtration)Moderate70 - 75%
EDCI / HOBt Aqueous/OrganicModerate (Aqueous wash)High80 - 85%
Acid Chloride (POCl₃) Organic (THF)Requires strict anhydrousLow (Prone to E-isomer)60 - 70%
DMTMM Aqueous/OrganicVery Easy (Water-soluble)Very High90 - 95%

Data synthesized from comparative amidation studies utilizing quaternary ammonium salts[4].

Experimental Workflows & Validated Protocols

Workflow A 2-Phenylmethoxyiminoacetic Acid (Side Chain Precursor) B Activation (DMTMM Reagent) A->B pH 7.0-7.5 C Amide Coupling (7-ACA / 7-ADCA Core) B->C Nucleophilic Attack D Protected Cephalosporin (Benzyloxyimino Intermediate) C->D Condensation E Catalytic Hydrogenation (Pd/C, 1 atm H2) D->E Deprotection Route G Lipophilic Antibiotic (Retained Oxime) D->G Direct Application F Hydroxyimino Cephalosporin (Active API) E->F O-Benzyl Cleavage

Fig 1: Synthetic workflow utilizing 2-phenylmethoxyiminoacetic acid in antibiotic development.

Protocol A: DMTMM-Mediated Amide Coupling to 7-ACA

Causality & Rationale: We utilize 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) because it allows the reaction to proceed in aqueous-organic mixtures without pre-activation. This prevents the thermal isomerization of the oxime and avoids the harsh basic conditions that would otherwise degrade the β-lactam ring[4].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-phenylmethoxyiminoacetic acid (10.0 mmol) and 7-ACA (10.0 mmol) in a 1:1 mixture of THF and deionized water (100 mL).

  • pH Adjustment (Critical IPC): Cool the mixture to 0–5 °C in an ice bath. Add N-methylmorpholine (NMM) dropwise until the pH stabilizes at 7.0–7.5. Causality: 7-ACA must be deprotonated to function as a nucleophile, but a pH > 8.0 will rapidly hydrolyze the β-lactam core.

  • Activation: Add DMTMM (11.0 mmol) portion-wise over 15 minutes while maintaining the temperature below 5 °C. The solution will transition from a suspension to a clear pale-yellow liquid as the active acyloxytriazine intermediate forms.

  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 4 hours. Monitor via HPLC (C18 column, MeCN/Water gradient) until the 2-phenylmethoxyiminoacetic acid peak is <1% area.

  • Workup: Dilute the mixture with Ethyl Acetate (150 mL). Wash the organic layer with 5% NaHCO₃ (2 x 50 mL), 1N HCl (50 mL), and brine (50 mL). The triazinone byproduct is highly water-soluble and is entirely removed in the aqueous washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected benzyloxyimino-cephalosporin as a white solid.

Mechanism N1 Carboxylic Acid (Oxime Precursor) N3 Active Ester Intermediate (Acyloxytriazine) N1->N3 Activation (0-5 °C) N2 DMTMM Condensing Agent (Triazine Derivative) N2->N3 Activation (0-5 °C) N4 Nucleophilic Attack (Primary Amine) N3->N4 Amine Addition N5 Amide Product (Target Molecule) N4->N5 Elimination N6 Water-Soluble Byproduct (Triazinone) N4->N6 Extractive Removal

Fig 2: Mechanism of DMTMM-mediated amide coupling ensuring Z-isomer retention.

Protocol B: Selective Catalytic Hydrogenolysis of the Benzyloxy Group

Causality & Rationale: To generate the active hydroxyimino pharmacophore (as seen in ceftobiprole or cefdinir analogs), the O-benzyl group must be cleaved. We use 1 atm of H₂ gas with Pd/C. High-pressure hydrogenation is strictly avoided to prevent the over-reduction of the oxime double bond (N=C) into a primary amine, which would destroy the drug's efficacy[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzyloxyimino-cephalosporin intermediate (5.0 mmol) in a 1:1 mixture of absolute ethanol and ethyl acetate (50 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.5 g, 10% w/w). Safety Note: Pd/C is pyrophoric; add it carefully to the solvent under an inert N₂ atmosphere.

  • Hydrogenation: Evacuate the reaction vessel and backfill with N₂ three times. Repeat the process with H₂ gas. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature.

  • Monitoring (IPC): Check the reaction progress via TLC (DCM:MeOH 9:1) or HPLC every hour. The reaction is typically complete within 2–3 hours. Over-exposure to H₂ will lead to degradation.

  • Filtration: Once complete, purge the flask with N₂. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethyl acetate. Causality: Residual palladium can catalyze unwanted side reactions during storage and must be strictly <10 ppm in final APIs.

  • Crystallization: Concentrate the filtrate to ~15 mL, then add cold diethyl ether (30 mL) to precipitate the hydroxyimino cephalosporin. Filter and dry under vacuum.

Conclusion

2-Phenylmethoxyiminoacetic acid is an indispensable reagent in modern organic synthesis. By understanding the mechanistic nuances of its coupling and deprotection—specifically the necessity of maintaining the Z-isomer and utilizing mild condensing agents like DMTMM—researchers can efficiently construct complex, highly active antimicrobial agents.

References

  • US6458948B1 - Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt Source: Google Patents URL:5[4]

  • CN101962371A - Method for preparing ceftobiprole side chain acid and key intermediate thereof Source: Google Patents URL:1[1]

  • Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety Source: PubMed Central (PMC) URL:3[3]

  • Pharmacodynamics of a new cephalosporin, PPI-0903 (TAK-599), active against methicillin-resistant Staphylococcus aureus in murine thigh and lung infection models Source: PubMed URL:2[2]

Sources

Application

Application Note: Protocol for the Synthesis of 2-Phenylmethoxyiminoacetic Acid

Introduction and Mechanistic Overview 2-Phenylmethoxyiminoacetic acid, commonly referred to as 2-(benzyloxyimino)acetic acid, is a critical synthetic intermediate widely utilized in medicinal chemistry. It serves as a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

2-Phenylmethoxyiminoacetic acid, commonly referred to as 2-(benzyloxyimino)acetic acid, is a critical synthetic intermediate widely utilized in medicinal chemistry. It serves as a fundamental building block for the synthesis of complex pharmaceuticals, most notably in the development of third-generation cephalosporin antibiotics (e.g., cefuroxime) and asymmetric indolonaphthyridines 1.

The synthesis relies on a highly efficient oximation reaction between O-benzylhydroxylamine hydrochloride and glyoxylic acid.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the alkoxyamine nitrogen on the highly electrophilic aldehyde carbon of glyoxylic acid.

  • Self-Catalysis: Glyoxylic acid (pKa ~3.3) provides a sufficiently acidic medium to protonate its own carbonyl oxygen, enhancing electrophilicity without the need for external acid catalysts.

  • Equilibrium Shift: While O-benzylhydroxylamine is introduced as a stable hydrochloride salt to prevent premature oxidation, the inherent equilibrium in water releases enough free base to initiate the nucleophilic attack.

  • Dehydration and Precipitation: The subsequent elimination of water yields the oxime. The formation of the highly lipophilic benzyloxy group significantly reduces the aqueous solubility of the product, driving the reaction forward and facilitating straightforward liquid-liquid extraction 2.

Reagent Preparation and Stoichiometry

A successful synthesis requires precise stoichiometric control. A slight molar excess of glyoxylic acid ensures complete consumption of the more valuable O-benzylhydroxylamine hydrochloride.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
O-Benzylhydroxylamine HCl159.611.015.0 g (94.0 mmol)Primary nucleophile; stable salt form
Glyoxylic acid (50% aq. or monohydrate)74.041.513.8 g (186 mmol)Electrophile; self-catalyzing acid
Distilled Water18.02Solvent200 mLReaction medium; drives phase separation
Dichloromethane (DCM)84.93Extraction2 × 100 mLOrganic extraction solvent
Magnesium Sulfate (MgSO₄)120.37DryingAs neededRemoves residual water from organic phase

(Note: The amounts are scaled based on established high-yield protocols 1.)

Experimental Workflow

Workflow A O-Benzylhydroxylamine Hydrochloride C Aqueous Reaction (RT, 2h) A->C B Glyoxylic Acid B->C D Liquid-Liquid Extraction (DCM / Brine) C->D Phase separation E Drying & Concentration (MgSO4, in vacuo) D->E Organic phase F 2-(Benzyloxyimino)acetic acid (Target Product) E->F Yield > 90%

Figure 1: Synthetic workflow for 2-phenylmethoxyiminoacetic acid.

Step-by-Step Protocol

Step 1: Dissolution and Initiation

  • Equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Add 15.0 g of O-benzylhydroxylamine hydrochloride to 200 mL of distilled water. Stir at room temperature (20–25 °C) until complete dissolution is achieved. Expert Insight: Using water as the sole solvent aligns with green chemistry principles and leverages the hydrophobic effect. The starting salt is highly water-soluble, but the resulting oxime is not, which naturally pushes the reaction equilibrium toward product formation.

Step 2: Electrophile Addition 3. Slowly add 13.8 g of glyoxylic acid to the aqueous solution under continuous stirring. 4. Allow the reaction mixture to stir vigorously at room temperature under normal atmospheric conditions for exactly 2 hours 1. Expert Insight: The reaction is mildly exothermic. Slow addition prevents localized heating, which could lead to unwanted side reactions or degradation of the oxime geometry (Z/E isomerization). The (Z)-isomer is typically the thermodynamically favored and biologically relevant product.

Step 3: Work-up and Extraction 5. Transfer the aqueous reaction mixture to a 500 mL separatory funnel. 6. Extract the aqueous layer with Dichloromethane (DCM) (2 × 100 mL). 7. Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride (brine) to remove residual water and unreacted glyoxylic acid. Expert Insight: DCM is selected due to its excellent solvation capacity for the lipophilic benzyloxy group and its high density, which allows for easy collection of the bottom organic layer.

Step 4: Drying and Isolation 8. Dry the combined organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. 9. Filter the suspension to remove the drying agent. 10. Concentrate the filtrate in vacuo using a rotary evaporator (bath temperature < 40 °C) to afford the product as a white to off-white solid.

Quality Control and Analytical Characterization

To ensure the integrity of the self-validating system, the synthesized 2-phenylmethoxyiminoacetic acid must be characterized to confirm purity and the correct geometric isomerism (predominantly the Z-isomer).

Analytical MethodExpected Result / Signal Assignment
Yield > 90% (Quantitative conversion is typical)
Physical State White to off-white crystalline powder
¹H NMR (400 MHz, CDCl₃) δ 7.54 (s, 1H, CH=N), 7.40–7.36 (m, 5H, Ar-H), 5.31 (s, 2H, O-CH₂) 3
¹³C NMR (101 MHz, CDCl₃) δ 166.5 (C=O), 143.2 (C=N), 135.8 (Ar-C), 128.6, 128.5, 128.4 (Ar-CH), 77.8 (O-CH₂)
HRMS (ESI) Calculated for C₉H₉NO₃[M+H]⁺: 180.0655; Found: ~180.065

Troubleshooting Note: If the ¹H NMR spectrum shows a secondary singlet around δ 7.0-7.2 ppm, this indicates the presence of the E-isomer. Isomerization can be minimized by strictly controlling the reaction temperature (avoiding heat > 40 °C during concentration) and maintaining a slightly acidic pH during the reaction.

References

  • Synthesis of Asymmetric Indolonaphthyridines with Enhanced Excited State Charge-Transfer Character. The Royal Society of Chemistry. Available at:[Link]

  • Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. PMC - National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: 2-Phenylmethoxyiminoacetic Acid in the Synthesis of Advanced Cephalosporin Antibiotics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context 2-Phenylmethoxyiminoacetic acid—frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

2-Phenylmethoxyiminoacetic acid—frequently referred to in synthetic literature as 2-(benzyloxyimino)acetic acid—is a highly specialized building block used in the semi-synthesis of advanced β -lactam antibiotics. The structural evolution of cephalosporins from first-generation to advanced anti-MRSA (methicillin-resistant Staphylococcus aureus) agents has heavily relied on modifications to the C7 acyl side chain of the 7-aminocephalosporanic acid (7-ACA) nucleus[1].

The incorporation of the bulky, lipophilic phenylmethoxyimino (benzyloxyimino) group serves two critical pharmacological purposes:

  • Steric Shielding: The large spatial volume of the benzyloxy group physically blocks the approach of hydrolytic water molecules catalyzed by both plasmid- and chromosomally-mediated β -lactamases[2].

  • Lipophilicity and Target Affinity: The aromatic ring enhances the overall lipophilicity of the molecule, improving penetration through bacterial cell walls and increasing binding affinity to mutated Penicillin-Binding Proteins (such as PBP2a in MRSA), a mechanism utilized in the development of advanced cephalosporins like TAK-599 (ceftaroline fosamil) precursors[3].

Mechanistic Insights: Stereochemistry and Causality

As a Senior Application Scientist, it is crucial to emphasize that the stereochemistry of the oxime ether dictates the biological efficacy of the final active pharmaceutical ingredient (API).

The (Z)-isomer (syn-configuration) is exclusively required for potent antibacterial activity[2]. In this geometry, the side chain folds compactly, allowing the aminothiazole or aryl ring to optimally interact with the active site of PBPs. Conversely, the (E)-isomer (anti-configuration) extends the side chain, causing steric clashes within the PBP active site and exposing the β -lactam ring to enzymatic hydrolysis.

During synthesis, the (Z)-oxime is thermodynamically less stable than the (E)-oxime. Consequently, traditional carboxylic acid activation methods (e.g., using thionyl chloride to form acid chlorides) generate HCl and heat, which readily catalyze (Z)-to-(E) isomerization. To prevent this, modern protocols mandate the use of mild, neutral condensing agents—such as triazine-based quaternary ammonium salts or the formation of active thioesters—to ensure complete stereoretention during the amidation of 7-ACA[4].

QC Z_iso (Z)-Isomer (Active Conformation) E_iso (E)-Isomer (Inactive Conformation) Z_iso->E_iso Light/Heat HPLC HPLC Monitoring (In-process QC) Z_iso->HPLC Sampling Cond Temperature < 5°C Light Protection Cond->Z_iso Maintains

Quality control parameters preventing (Z) to (E) isomerization during synthesis.

Quantitative Data: Impact of Oxime Substituents

The selection of the oxime protecting/functional group directly alters the physicochemical profile of the cephalosporin. The table below summarizes the comparative advantages of the phenylmethoxyimino group against other common oxime substituents.

Table 1: Physicochemical and Pharmacodynamic Comparison of Oxime Substituents

Oxime SubstituentSteric Bulk (VdW Volume)Lipophilicity (LogP Contribution) β -Lactamase StabilityPrimary Clinical TargetExample Precursors / Drugs
Methoxyimino LowLowHighBroad Gram-negativeCefotaxime, Cefuroxime
Carboxypropoxyimino HighHydrophilic (-LogP)Very HighPseudomonas aeruginosaCeftazidime
Phenylmethoxyimino Very HighHighly Lipophilic (+LogP)ExceptionalMRSA, Resistant Gram-positivesTAK-599, Ceftobiprole intermediates

Experimental Workflows & Protocols

The following self-validating protocols describe the stereoretentive coupling of a 2-phenylmethoxyiminoacetic acid derivative (specifically, 2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid) to a 7-ACA nucleus[4][5].

Workflow N1 2-Phenylmethoxyiminoacetic Acid (Side Chain Precursor) N2 Thiazole Ring Formation (e.g., 2-aminothiazol-4-yl) N1->N2 N3 Carboxylic Acid Activation (Thioester Formation) N2->N3 N5 N-Acylation Coupling (Amide Bond Formation) N3->N5 N4 7-ACA / 7-ADCA Nucleus (Cephalosporin Core) N4->N5 N6 Advanced Cephalosporin (Anti-MRSA agents) N5->N6

Workflow for integrating 2-phenylmethoxyiminoacetic acid into cephalosporin cores.

Protocol 1: Synthesis of the Active Thioester

Causality: Activation must be achieved without generating strong acids. Using 2,2'-dithiobis(benzothiazole) (MBTS) and triphenylphosphine (TPP) generates a reactive phosphonium species that forms a stable, yet highly reactive, thioester, preserving the (Z)-geometry[5].

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid (1.0 eq)

  • 2,2'-Dithiobis(benzothiazole) (MBTS) (1.2 eq)

  • Triphenylphosphine (TPP) (1.2 eq)

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq)

Step-by-Step Methodology:

  • Suspension: Suspend the starting acid in dry DCM (10 mL/g) under a nitrogen atmosphere.

  • Cooling: Chill the suspension to 0–5 °C using an ice-water bath. Critical Step: Strict temperature control prevents thermal isomerization.

  • Activation: Add TEA, followed by MBTS and TPP. The mixture will gradually transition into a clear solution as the active thioester forms.

  • In-Process QC: Stir for 2 hours. Sample 10 µL, quench in methanol, and analyze via HPLC. Self-Validation: The reaction is complete when the free acid peak area is <1%, and a distinct, less polar thioester peak dominates the chromatogram.

  • Isolation: Concentrate the DCM under reduced pressure (keeping bath temp < 25 °C) and precipitate the thioester using cold diethyl ether. Filter and dry under vacuum.

Protocol 2: N-Acylation of 7-ACA (Amidation)

Causality: 7-ACA is poorly soluble in pure organic solvents but degrades in highly basic aqueous solutions. A mixed solvent system (THF/Water) buffered to pH 7.5–8.0 ensures 7-ACA remains dissolved as a reactive carboxylate salt while preventing β -lactam ring opening.

Materials:

  • 7-Amino-3-cephem-4-carboxylic acid (7-ACA) (1.0 eq)

  • Active thioester from Protocol 1 (1.1 eq)

  • Tetrahydrofuran (THF) / Water (1:1 v/v)

  • Triethylamine (TEA)

  • 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Suspend 7-ACA in the THF/Water mixture. Carefully add TEA dropwise until the pH stabilizes at 7.5–8.0, resulting in a clear solution.

  • Coupling: Cool the solution to 10 °C. Add the active thioester portion-wise over 30 minutes.

  • Monitoring: Maintain the pH at 7.5 by adding TEA as needed. Self-Validation: The release of 2-mercaptobenzothiazole (MBT) as a byproduct serves as a stoichiometric indicator of successful nucleophilic attack by the 7-ACA amine.

  • Precipitation: Once HPLC confirms the disappearance of 7-ACA, cool the mixture to 2 °C and slowly add 1N HCl to adjust the pH to 2.5–3.0.

  • Recovery: The target cephalosporin derivative will precipitate. Filter the white to off-white crystals, wash with cold water followed by cold THF, and dry under high vacuum.

References

  • "Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics", SciSpace.
  • "US3974153A - 7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids", Google Patents.
  • "Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies", ChemRxiv.
  • "CA2331850C - Method of preparing carboxylic acid derivatives and condensing agent comprising a quaternary ammonium salt", Google Patents.
  • "In vitro antimicrobial activity of T-91825, a novel anti-MRSA cephalosporin, and in vivo anti-MRSA activity of its prodrug, TAK-599", PubMed.

Sources

Application

Application Note: 2-Phenylmethoxyiminoacetic Acid as a Versatile Ligand in Coordination Chemistry

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Focus: Ligand topology, mechanistic rationale, and validated synthetic protocols for metal-organic self-assembly.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Focus: Ligand topology, mechanistic rationale, and validated synthetic protocols for metal-organic self-assembly.

Introduction & Ligand Topology

2-Phenylmethoxyiminoacetic acid (BIA), also known as[(E)-benzyloxyimino]-acetic acid, is a synthetic organic compound with the molecular formula C9H9NO3[]. While traditionally utilized as a critical building block in organic synthesis—most notably as an intermediate for cephalosporin antibiotics and agricultural fungicides[2]—BIA has emerged as a highly versatile ligand in coordination chemistry.

Structurally, BIA features a carboxylic acid moiety and an oxime ether (benzyloxyimino) group. This unique topology provides a hard carboxylate oxygen donor alongside a borderline/soft imine nitrogen donor. Consequently, BIA is capable of binding in a multidentate fashion to soft and borderline transition metal ions (e.g., Cu²⁺, Zn²⁺, Pd²⁺)[3]. The bulky benzyloxy group acts as a steric shield, directing the self-assembly of metal complexes and providing a hydrophobic interface that stabilizes supramolecular architectures via intermolecular π-π stacking.

Mechanistic Insights: Causality in Experimental Design

To successfully deploy BIA as a ligand, researchers must understand the causality behind reaction conditions. As a Senior Application Scientist, I emphasize the following field-proven principles for experimental design:

pH-Dependent Deprotonation Dynamics

The carboxylic acid group of BIA has a pKa of approximately 3.5. In its protonated state, the ligand exhibits poor nucleophilicity. Causality: To activate the ligand, the pH must be adjusted to 6.0–7.5 using a mild base such as triethylamine (Et₃N) or sodium hydroxide (NaOH). This deprotonation generates the active BIA anion, significantly increasing the electron density on the carboxylate oxygens and facilitating rapid metal-ligand coordinate bond formation.

Hemilability and Steric Shielding

BIA acts as a hemilabile ligand. The carboxylate group forms a strong, irreversible bond with the metal center, while the imine nitrogen forms a weaker, reversible bond. Causality: This hemilability is crucial in catalytic applications, as the imine nitrogen can temporarily detach to create an open coordination site for substrate binding, without the entire ligand dissociating. Furthermore, the bulky benzyl group prevents uncontrolled 3D polymerization, allowing researchers to isolate discrete mononuclear complexes or low-dimensional Metal-Organic Frameworks (MOFs).

Solvent-Directed Architecture

The choice of solvent directly dictates the final coordination architecture. Causality:

  • Protic Solvents (Methanol/Water): Readily coordinate to the metal center, capping open sites and terminating polymerization. This favors the formation of discrete, mononuclear complexes (e.g.,[Cu(BIA)₂(H₂O)₂]).

  • Aprotic Solvents (DMF/DMSO): Under solvothermal conditions, these solvents act as structure-directing agents but do not strongly cap the metal. This forces the BIA ligand to act as a bridging scaffold (μ₂-O,O'), yielding extended coordination polymers.

Experimental Protocols

Protocol A: Synthesis of a Discrete Mononuclear Cu(II) Complex

This protocol yields a discrete, square-planar or octahedral copper(II) complex, utilizing protic solvents to cap the coordination sphere.

  • Ligand Activation: Dissolve 2.0 mmol (358.3 mg) of BIA[] in 20 mL of HPLC-grade methanol. Add 2.0 mmol of triethylamine (Et₃N) dropwise under continuous stirring.

    • Validation: The solution will remain clear, but the pH shift (verified via pH paper) confirms the generation of the active BIA anion.

  • Metal Complexation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes at room temperature.

    • Causality: Acetate acts as an auxiliary base, buffering the system and driving the equilibrium toward complexation.

    • Validation: The reaction is self-validating; the pale blue Cu(II) suspension will immediately transition to a deep, clear emerald-green solution, indicating the formation of the[Cu(BIA)₂] chromophore.

  • Crystallization: Stir the mixture for 4 hours. Filter the solution to remove any unreacted microparticulates. Layer the filtrate with diethyl ether (1:2 ratio) in a narrow crystallization tube.

  • Harvesting: Allow the tube to stand undisturbed for 3–5 days. Harvest the resulting dark green single crystals, wash with cold ether, and dry under a vacuum.

Protocol B: Solvothermal Synthesis of a Zn(II) Coordination Polymer (MOF)

This protocol utilizes high temperature and pressure to overcome the activation energy required for the ligand to bridge multiple metal centers.

  • Precursor Mixing: In a 25 mL Teflon-lined stainless-steel autoclave, combine 1.0 mmol of BIA and 1.0 mmol of Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF). Stir for 10 minutes until fully dissolved.

  • Solvothermal Reaction: Seal the autoclave and heat in a programmable oven at 120°C for 48 hours.

    • Causality: The autogenous pressure and high temperature facilitate the bridging coordination mode (μ₂-O,O') of the carboxylate group, driving the assembly of a polymeric network.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5°C/hour.

    • Causality: Rapid cooling causes kinetic trapping, yielding amorphous powders. Slow cooling ensures thermodynamic control, promoting the growth of highly ordered, defect-free single crystals.

    • Validation: The presence of highly faceted, transparent crystals on the Teflon walls confirms successful solvothermal polymerization.

Data Presentation

Table 1: Physicochemical Properties of the BIA Ligand

PropertyValue / Description
IUPAC Name (2E)-2-phenylmethoxyiminoacetic acid
CAS Number 41928-70-5 (E-isomer) / 77845-97-7 (General)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Solubility Profile Soluble in MeOH, EtOH, DMF, DMSO; Insoluble in H₂O
pKa (Carboxylic Acid) ~3.5 (Requires basic activation for coordination)

Data synthesized from verified chemical databases[][2][4].

Table 2: Diagnostic IR Stretching Frequencies for Coordination Validation

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic Shift Rationale
ν(C=O) Carboxylic 1710 – 1730N/ADisappears upon deprotonation and coordination.
ν_as(COO⁻) N/A1600 – 1630Appears upon metal binding.
ν_s(COO⁻) N/A1360 – 1390Appears upon metal binding. Δν (ν_as - ν_s) indicates coordination mode.
ν(C=N) Imine 1590 – 16101550 – 1580Shifts to lower frequency due to electron density withdrawal by the metal.

Visualizations

Workflow A 2-Phenylmethoxyiminoacetic Acid (Ligand Precursor) B Deprotonation (pH 6-7) Add NaOH or Et3N A->B C Active Ligand (BIA Anion) B->C D1 Add Cu(OAc)2 in MeOH (Room Temp) C->D1 D2 Add Zn(NO3)2 in DMF (Solvothermal, 120°C) C->D2 E1 Discrete Cu(II) Complex [Cu(BIA)2(H2O)2] D1->E1 E2 Zn(II) Coordination Polymer [Zn(BIA)2]n MOF D2->E2

Workflow for the self-assembly of BIA metal complexes and coordination polymers.

CoordinationModes L BIA Anion M1 Monodentate (κ1-O) L->M1 M2 Bidentate Chelate (κ2-N,O) L->M2 M3 Bridging (μ2-O,O') L->M3 Desc1 Coordinates via single carboxylate oxygen M1->Desc1 Desc2 Forms 5-membered ring via imine N and carboxylate O M2->Desc2 Desc3 Bridges two metal centers via both carboxylate O M3->Desc3

Primary coordination modes of the deprotonated BIA ligand in transition metal complexes.

References

  • NextSDS Chemical Substance Information Title: E-HYDROXYIMINO-PHENYLACETIC ACID / 2-phenylmethoxyiminoacetic acid URL:[Link]

  • ChemRxiv Title: A Convenient Synthesis of Dithiolane and Benzyloximates Derivatives for Ligand Studies URL:[Link]

  • NIScPR (Indian Journal of Chemistry) Title: Synthesis, structure and reactivity of palladated azo-oxime-carboxylates URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Phenylmethoxyiminoacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-phenylmethoxyiminoacetic acid (also known as 2-(benzyloxyimino)acetic acid; CAS: 77845-97-7)[1]. As a critical building block in organic synthesis—particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylmethoxyiminoacetic acid (also known as 2-(benzyloxyimino)acetic acid; CAS: 77845-97-7)[1]. As a critical building block in organic synthesis—particularly in the development of third-generation cephalosporin antibiotics and agrochemicals—the highly stereoselective preparation of this compound is paramount[1][2].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, isomerically pure synthesis.

Part 1: Mechanistic Overview & Workflow

The synthesis of 2-phenylmethoxyiminoacetic acid relies on a classic oxime condensation reaction. It involves the nucleophilic attack of O-benzylhydroxylamine on the electrophilic carbonyl carbon of glyoxylic acid, forming a transient hemiaminal intermediate that subsequently dehydrates to form the oxime[3][4].

G Glyoxylic Glyoxylic Acid (Electrophile) Hemiaminal Hemiaminal Intermediate (Transient) Glyoxylic->Hemiaminal Amine O-Benzylhydroxylamine HCl (Nucleophile) Amine->Hemiaminal Buffer Sodium Acetate Buffer (pH 4.0 - 5.0) Buffer->Hemiaminal Optimizes nucleophilicity Dehydration - H2O (Acid Catalyzed) Hemiaminal->Dehydration Product 2-Phenylmethoxyiminoacetic Acid (Z/E Isomers) Dehydration->Product

Reaction workflow for the synthesis of 2-phenylmethoxyiminoacetic acid via oxime condensation.

Part 2: Standardized Experimental Protocol

To achieve a self-validating, high-yield reaction, the following protocol utilizes an aqueous buffer system to drive the equilibrium toward the precipitated product[3][4].

Reagents Required:

  • Glyoxylic acid monohydrate (1.0 eq)

  • O-Benzylhydroxylamine hydrochloride (1.0 eq)

  • Sodium acetate trihydrate (1.2 eq)

  • Deionized water (Reaction solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of glyoxylic acid monohydrate in deionized water (approx. 10 mL per gram of substrate) at ambient temperature (20–25 °C).

  • Nucleophile Addition: Slowly add 1.0 eq of O-benzylhydroxylamine hydrochloride to the stirring solution[3]. The solution will become highly acidic.

  • pH Buffering (Critical Step): Gradually add 1.2 eq of sodium acetate to the mixture. Monitor the pH to ensure it stabilizes between 4.0 and 5.0[4].

  • Condensation: Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. As the reaction progresses, the desired oxime will begin to precipitate out of the aqueous phase as a white crystalline solid[3].

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts and unreacted starting materials.

  • Purification: Dry the product under a vacuum at 40 °C. If isomeric enrichment (favoring the Z-isomer) is required, recrystallize the crude product from a minimal amount of hot ethanol or an ethyl acetate/hexane mixture[5][6].

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction yield is exceptionally low, and TLC shows unreacted starting materials. What went wrong? A: The most common culprit is improper pH control. Oxime formation is highly pH-dependent.

  • If pH < 2: The O-benzylhydroxylamine is fully protonated (ammonium salt), rendering it non-nucleophilic.

  • If pH > 7: The carbonyl oxygen of the glyoxylic acid is not sufficiently protonated to act as a strong electrophile.

  • Solution: Ensure you are using a sodium acetate buffer to maintain a pH of 4.0–5.0. This "sweet spot" ensures enough free-base amine is available while keeping the carbonyl sufficiently activated[4][6].

Q2: I am getting a mixture of E (anti) and Z (syn) isomers. How do I control the stereochemistry? A: The formation of the oxime double bond yields both E and Z isomers. For pharmaceutical applications (like cephalosporin side chains), the Z (syn) isomer is strictly preferred because it imparts steric hindrance against β -lactamase enzymes[2].

  • Causality: High temperatures drive thermodynamic equilibration, which can increase the proportion of the undesired E-isomer.

  • Solution: Keep the reaction strictly at room temperature (or even cool to 15 °C). The Z-isomer often precipitates first in aqueous conditions. If the E-isomer is present in unacceptable amounts, perform a selective recrystallization or adjust the pH during the final isolation step to selectively crash out the Z-isomer[6].

Q3: Some literature suggests I need an oxidizing agent to react benzyl alcohol with glyoxylic acid. Is this correct? A: No, this is a chemically flawed pathway often propagated by automated chemical databases[1]. Reacting benzyl alcohol with glyoxylic acid in the presence of an oxidizer will not yield an imino group, as there is no nitrogen source. The correct and established synthetic route uses O-benzylhydroxylamine (which already contains the necessary N-O bond) in a simple condensation reaction[3]. No oxidizing agents are required, and using them will only lead to the oxidative degradation of your glyoxylic acid.

Q4: The product is oiling out instead of precipitating as a white powder. How can I fix this? A: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize, often due to impurities or slightly elevated temperatures.

  • Solution: Seed the reaction mixture with a pure crystal of 2-phenylmethoxyiminoacetic acid. Alternatively, lower the temperature to 5 °C and increase the stirring rate to induce nucleation.

Part 4: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and isomeric purity.

Reaction pHTemperature (°C)Conversion Rate (%)Z:E Isomer RatioMechanistic Outcome / Primary Issue
1.0 - 2.0 25< 20%N/AAmine is fully protonated; nucleophilic attack fails.
4.0 - 5.0 25> 95%85:15Optimal. Balanced electrophilicity and nucleophilicity.
8.0 - 9.0 25< 40%N/ACarbonyl lacks protonation; electrophilicity is too low.
4.0 - 5.0 70> 95%60:40Thermodynamic equilibration increases the undesired E-isomer.
4.0 - 5.0 5~ 80%92:8Kinetic control maximizes Z-isomer, but reaction is slower.

Part 5: References

  • 7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids (US3974153A) . Google Patents. Available at:

  • Asymmetric Synthesis of α-Amino Acids Based on Carbon Radical Addition to Glyoxylic Oxime Ether . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Process for producing chloroacetylaminothiazoleacetic acid derivatives (EP0859002A1) . Google Patents. Available at:

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Phenylmethoxyiminoacetic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with synthesizing and optimizing 2-phenylmethoxyiminoacetic acid (also known as (Z)-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with synthesizing and optimizing 2-phenylmethoxyiminoacetic acid (also known as (Z)-2-(methoxyimino)-2-phenylacetic acid or its benzyloxy derivatives).

System Overview & Reaction Causality

The synthesis of 2-phenylmethoxyiminoacetic acid relies on the classic oximation of an α-keto acid[1]. Specifically, phenylglyoxylic acid is reacted with an O-substituted hydroxylamine, such as methoxyamine hydrochloride or benzyloxyamine[2].

This α-oximino acid is a highly privileged structural scaffold. In pharmaceutical drug development, the (Z)-isomer is exclusively utilized as a side-chain precursor for semi-synthetic β-lactam antibiotics (e.g., cephalosporins)[3]. The causality behind this strict stereochemical requirement is functional: the sterically hindered imino group effectively shields the vulnerable β-lactam core from degradation by hydrolytic enzymes, such as β-lactamases[4].

Workflow Visualization

G A Reactants: Phenylglyoxylic Acid + Methoxyamine HCl B Solvent System: MeOH / H2O (1:1) A->B C pH Optimization: Target pH 4.0 - 5.0 B->C D Thermal Control: 25°C - 40°C C->D E Oximation Reaction (In-process HPLC) D->E F Crystallization & Z-Isomer Enrichment E->F G Purified (Z)-2-Phenyl- methoxyiminoacetic Acid F->G

Caption: Step-by-step optimization workflow for the synthesis of (Z)-2-phenylmethoxyiminoacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is strict pH control critical during the oximation step? A1: The reaction requires a delicate balance between nucleophile availability and electrophile activation[1]. Methoxyamine hydrochloride must be partially deprotonated to act as a nucleophile. If the pH is too low (< 2.0), the amine remains fully protonated and inert. Conversely, if the pH is too high (> 7.0), the carbonyl oxygen of the phenylglyoxylic acid loses its protonated, highly electrophilic state, which severely retards the reaction kinetics and risks side-product formation. A buffered pH of 4.0–5.0 is the optimal thermodynamic sweet spot.

Q2: How do I maximize the yield of the (Z)-isomer over the (E)-isomer? A2: The initial oximation yields a kinetic mixture of Z and E isomers. Because the (Z)-isomer is strictly required for biological efficacy[4], thermodynamic equilibration is mandatory. This is achieved by treating the crude reaction mixture with a strong acid (e.g., anhydrous HCl) in an organic solvent. The acid catalyzes the reversible breaking of the C=N double bond, allowing the molecule to relax into the thermodynamically more stable (Z)-configuration before selective crystallization.

Q3: What is the recommended solvent system for this synthesis? A3: A mixed aqueous-organic system, specifically Methanol/Water (1:1 v/v), is highly recommended. Methanol ensures complete solvation of the hydrophobic phenyl ring of the α-keto acid, while water dissolves the methoxyamine hydrochloride salt and enables effective pH buffering using sodium acetate.

Troubleshooting Guide
Symptom / Issue Root Cause Analysis Corrective Action
Incomplete Conversion (Stalled reaction on HPLC)pH drift during reaction. As the oxime forms, HCl is liberated, dropping the pH and protonating the remaining methoxyamine.Implement continuous pH monitoring. Add 2M sodium acetate dropwise to maintain the pH strictly between 4.0 and 5.0.
Product "Oils Out" (Fails to crystallize during workup)Impurity interference. High concentration of E-isomer impurities or residual water in the organic phase disrupts the crystal lattice.Perform a rigorous brine wash of the ethyl acetate extract. Dry over anhydrous Na₂SO₄. Seed the concentrated solution with pure (Z)-isomer crystals at 4°C.
Low Stereochemical Purity (< 90% Z-isomer)Kinetic trapping. Premature reaction quenching or a skipped isomerization step.Extend the post-reaction isomerization phase. Stir the crude mixture in methanolic HCl at 40°C for 12 hours prior to final isolation.
Quantitative Data: Parameter Optimization Summary
ParameterTested RangeOptimized TargetImpact on Yield / Purity
Solvent Ratio (MeOH:H₂O) 100:0 to 0:10050:50 (1:1) Prevents precipitation of intermediates; maximizes reaction kinetics.
Reaction pH 2.0 – 8.04.5 ± 0.5 Balances amine nucleophilicity with carbonyl electrophilicity.
Temperature 0°C – 60°C35°C – 40°C Accelerates conversion without causing thermal degradation of the keto acid.
Molar Ratio (Amine:Acid) 0.9:1 to 2.0:11.2:1 Ensures complete consumption of the expensive phenylglyoxylic acid precursor.
Standard Operating Procedure: Optimized Experimental Protocol

Step 1: Reagent Preparation & Dissolution

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a calibrated pH probe, dissolve 10.0 g (66.6 mmol) of phenylglyoxylic acid in 100 mL of HPLC-grade methanol.

  • In a separate beaker, dissolve 6.67 g (80.0 mmol, 1.2 eq) of methoxyamine hydrochloride in 100 mL of deionized water.

Step 2: Oximation Reaction 3. Slowly add the aqueous methoxyamine solution to the methanolic phenylglyoxylic acid solution at room temperature (25°C). 4. Monitor the pH. Gradually add a 2M Sodium Acetate solution until the pH stabilizes at 4.5. 5. Heat the reaction mixture to 35°C–40°C and stir continuously for 6 hours. Monitor the disappearance of the α-keto acid via HPLC (UV detection at 254 nm).

Step 3: Isomerization (Z-Enrichment) 6. Once conversion is >95%, concentrate the mixture under reduced pressure to remove the methanol. 7. Extract the remaining aqueous residue with Ethyl Acetate (3 × 100 mL). 8. To the combined organic layers, add 5 mL of 2M HCl in ether. Stir at 40°C for 12 hours to drive the E-to-Z thermodynamic isomerization.

Step 4: Isolation & Purification 9. Wash the organic layer with brine (2 × 50 mL) to remove residual acid and water, then dry over anhydrous Na₂SO₄. 10. Filter the drying agent and concentrate the solvent under vacuum to approximately 30 mL. 11. Cool the solution to 4°C to induce crystallization (seed crystals may be added if oiling occurs). 12. Filter the resulting white crystalline solid, wash with cold hexanes, and dry under vacuum to yield pure (Z)-2-phenylmethoxyiminoacetic acid.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Phenylmethoxyiminoacetic Acid

Welcome to the technical support center for the purification of 2-phenylmethoxyiminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-phenylmethoxyiminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Understanding the Core Challenges

The purification of 2-phenylmethoxyiminoacetic acid is often complicated by the presence of structurally similar impurities and byproducts from its synthesis. Its physicochemical properties, including solubility and stability, also play a crucial role in the selection and optimization of purification methods. Key challenges include:

  • Removal of Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to a mixture of compounds that are challenging to separate.

  • Isomer Separation: The presence of geometric isomers (E/Z) of the oxime ether can complicate purification and analysis.

  • Product Degradation: The imino group can be susceptible to hydrolysis under certain pH and temperature conditions.[1][2][3]

  • Crystallization Difficulties: "Oiling out" or the formation of amorphous precipitates instead of well-defined crystals is a common issue.[4]

II. Troubleshooting Guides

This section provides a structured approach to overcoming common purification hurdles.

Problem 1: Low Purity After Initial Work-up

Symptom: HPLC or NMR analysis of the crude product shows significant levels of impurities.

Causality: This is often due to incomplete reaction, side-product formation, or inefficient extraction procedures. Common impurities can include unreacted starting materials or byproducts from the synthetic route.[5][6]

Troubleshooting Workflow: Impurity Identification and Removal

Caption: Workflow for impurity removal.

Step-by-Step Protocol:

  • Impurity Identification:

    • Utilize analytical techniques like HPLC, GC-MS, and NMR to identify the structures of the major impurities.[][8][9] This is a critical step as the nature of the impurity will dictate the most effective purification strategy.

  • Liquid-Liquid Extraction Optimization:

    • If impurities have significantly different acid/base properties, an acid-base extraction can be highly effective.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[10]

      • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer.

      • Separate the aqueous layer and acidify with a non-oxidizing acid (e.g., cold 1M HCl) to precipitate the purified product.[4]

      • Filter, wash the solid with cold water, and dry under vacuum.

  • Column Chromatography:

    • For impurities with similar polarities to the product, column chromatography is often necessary.[11]

    • Protocol:

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

      • Collect fractions and analyze their purity by TLC or HPLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Difficulty with Crystallization ("Oiling Out")

Symptom: During recrystallization, the product separates as an oil rather than a crystalline solid.

Causality: This "oiling out" phenomenon occurs when the solute is highly soluble in the hot solvent and upon cooling, the solution becomes supersaturated before reaching the crystallization temperature. The presence of impurities can also inhibit crystal lattice formation.[4]

Troubleshooting Workflow: Optimizing Crystallization

Caption: Workflow for optimizing crystallization.

Step-by-Step Protocol:

  • Solvent Screening:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Experiment with a range of solvents with varying polarities. Common choices include ethanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof.[12][13][14]

    • A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes promote crystallization.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often favors oiling out.

  • Seeding:

    • If a small amount of pure crystalline material is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • pH Adjustment:

    • The solubility of 2-phenylmethoxyiminoacetic acid is pH-dependent.[15][16] Adjusting the pH of the solution can sometimes induce crystallization. For acidic compounds, crystallization is often favored at a pH near the pKa.

Problem 3: Product Degradation During Purification

Symptom: Appearance of new impurity peaks in analytical data after purification attempts, particularly after heating or exposure to strong acids or bases.

Causality: The imine bond in 2-phenylmethoxyiminoacetic acid can be susceptible to hydrolysis, especially under harsh pH and high-temperature conditions.[2][3][17] This can lead to the formation of benzaldehyde and other degradation products.

Troubleshooting Workflow: Minimizing Degradation

Caption: Workflow for minimizing product degradation.

Preventative Measures:

  • Temperature Control: Avoid excessive heating during recrystallization and solvent removal. Use a rotary evaporator at the lowest practical temperature. The stability of similar compounds has been shown to be temperature-dependent.[18]

  • pH Management: Maintain the pH of aqueous solutions as close to neutral as possible, unless performing a deliberate acid-base extraction, in which case exposure time should be minimized. The stability of pigments with similar structures has been shown to be pH-dependent.[15][19]

  • Inert Atmosphere: When working with the compound for extended periods, especially at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of 2-phenylmethoxyiminoacetic acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment.[20]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of 2-phenylmethoxyiminoacetic acid and detecting impurities.[8][9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[20]

  • Mass Spectrometry (MS): Provides molecular weight confirmation and can be coupled with LC (LC-MS) to identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the purity of highly pure samples.[]

Q2: What is the expected solubility of 2-phenylmethoxyiminoacetic acid in common organic solvents?

SolventPredicted SolubilityRationale
Methanol, EthanolHighPolar protic solvents that can hydrogen bond with the carboxylic acid.
Acetone, Ethyl AcetateModerate to HighPolar aprotic solvents.[13][14]
Dichloromethane, ChloroformModerateMedium polarity solvents.
Toluene, HexanesLowNonpolar solvents.
WaterLow to ModerateSolubility will be pH-dependent; higher at basic pH due to salt formation.[21]

Q3: Can I use pH-adjustment precipitation for purification?

A3: Yes, this is a viable and often effective method, particularly for removing non-acidic impurities.[4] The general procedure involves dissolving the crude material in a dilute aqueous base, filtering out any insoluble impurities, and then re-precipitating the product by adding acid.[4] However, be mindful of potential hydrolysis if strong acids or bases are used or if the solution is heated.[1][2][3]

Q4: My purified product has a slight color. What could be the cause and how can I remove it?

A4: A slight coloration can be due to trace impurities, often highly conjugated organic molecules, or degradation products. If the color persists after recrystallization, you can try treating a solution of your product with a small amount of activated charcoal before the hot filtration step in the recrystallization process.[4] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q5: Are there any specific safety precautions I should take when handling 2-phenylmethoxyiminoacetic acid?

A5: As with any chemical, it is important to handle 2-phenylmethoxyiminoacetic acid with appropriate safety measures. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[23] In general, work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

IV. References

  • Yadav, V. K., & Rajput, A. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. [Link]

  • NextSDS. 2-phenylmethoxyiminoacetic acid — Chemical Substance Information. [Link]

  • Li, Y., et al. (2016). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. PMC. [Link]

  • Fuguet, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PMC. [Link]

  • Yusuf, M., et al. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Google Patents. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Frontiers in Chemistry. (2022, March 31). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.

  • Google Patents. US6383393B1 - Chromatographic purification and separation process for mixtures of nucleic acids.

  • Google Patents. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.

  • Journal of Chemical & Engineering Data. Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]

  • Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • RSC Publishing. Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. [Link]

  • Fimland, G., et al. (2001). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. PMC. [Link]

  • Google Patents. US5886154A - Chromatographic method for high yield purification and viral inactivation of antibodies.

  • Google Patents. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

  • Google Patents. WO2021150674A1 - Methods of purification.

  • Google Patents. CN106187960A - A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts.

  • NextSDS. (2E)-2-phenylmethoxyiminooctanoic acid — Chemical Substance Information. [Link]

  • Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

  • Islam, M. S., & Asker, A. F. (2006). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. PMC. [Link]

  • MDPI. (2025, August 9). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. [Link]

  • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • Le, D. V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. [Link]

  • Jung, H., Kim, C., & Shin, C. S. (2005). Enhanced photostability of monascus pigments derived with various amino acids via fermentation. PubMed. [Link]

  • Dube, P., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. PMC. [Link]

  • ResearchGate. (2025, October 16). (PDF) Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement. [Link]

  • PubMed. (2021, July 26). Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 2-Phenylmethoxyiminoacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (Z)-2-(methoxyimino)-2-phenylacetic acid (widely referred to in the industry as 2-phenylmethoxyiminoacetic acid). This compound is a critical syn-oxime buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (Z)-2-(methoxyimino)-2-phenylacetic acid (widely referred to in the industry as 2-phenylmethoxyiminoacetic acid). This compound is a critical syn-oxime building block used in the development of broad-spectrum beta-lactam antibiotics, such as cefuroxime and cefotaxime.

The primary challenges in scaling this synthesis are achieving high overall conversion from phenylglyoxylic acid and controlling the stereochemistry to strictly favor the thermodynamically stable Z (syn) isomer over the E (anti) isomer. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield.

Synthesis & Isomerization Workflow

SynthesisWorkflow A Phenylglyoxylic Acid + Methoxyamine HCl B pH Adjustment (4.0-5.0) Condensation Reaction A->B C Crude E/Z Isomer Mixture (Extraction Phase) B->C Extraction D Acid-Catalyzed Isomerization (HCl) C->D E to Z Shift E Biphasic Crystallization (Toluene/Heptane) D->E F Pure (Z)-2-(methoxyimino)- 2-phenylacetic acid E->F High Yield

Figure 1: Optimized workflow for the synthesis and isolation of the Z-isomer.

Troubleshooting FAQs

Q1: Why is my overall conversion from phenylglyoxylic acid stalling below 50%? Cause: The condensation of phenylglyoxylic acid with methoxyamine hydrochloride is highly dependent on the protonation state of both reagents. If the pH is too low (<3.0), the methoxyamine is fully protonated and loses its nucleophilicity. If the pH is too high (>6.0), the carbonyl group of the phenylglyoxylic acid lacks electrophilic activation, and the carboxylic acid is fully deprotonated, repelling the incoming nucleophile. Solution: Maintain a strict pH of 4.0 to 5.0 during the addition of methoxyamine hydrochloride. Use a pH stat with 2N NaOH to continuously neutralize the HCl liberated during the reaction.

pHLogic LowPH pH < 3.0 Amine Protonated (Loss of Nucleophilicity) OptPH pH 4.0 - 5.0 Optimal Balance (Active Nucleophile & Electrophile) LowPH->OptPH Add Base HighPH pH > 6.0 Carbonyl Unactivated (Reaction Stalls) HighPH->OptPH Add Acid

Figure 2: Mechanistic causality of pH control in oxime condensation.

Q2: I am getting a high proportion of the anti (E) isomer. How do I enrich the syn (Z) isomer? Cause: The initial condensation yields a kinetic mixture of both E and Z isomers. While the Z isomer is strictly required for imparting beta-lactamase resistance in downstream antibiotics [1], the reaction does not naturally yield 100% Z isomer under mild kinetic conditions. Solution: Implement a post-extraction acid-catalyzed isomerization step [2]. By treating the crude E/Z mixture with a strong mineral acid (e.g., aqueous HCl or anhydrous HCl gas) and applying gentle heat, the oxime nitrogen is reversibly protonated. This allows rotation around the C=N bond, thermodynamically driving the equilibrium entirely toward the more sterically and electronically stable Z isomer.

Q3: The product oils out during crystallization instead of forming solid crystals. What is the fix? Cause: The E isomer acts as a severe melting point depressant. Oiling out (liquid-liquid phase separation) typically occurs when the purity of the Z isomer in the crude mixture is below 85%, preventing proper nucleation. Solution: First, ensure the isomerization step (Q2) is driven to completion (>95% Z-isomer). Second, switch to a biphasic crystallization solvent system, such as toluene/heptane. Toluene selectively keeps the trace E isomer in solution, while the addition of heptane forces the Z isomer to precipitate as a highly pure crystalline solid.

Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes how different parameters affect the isomeric ratio and the overall isolated yield of the target compound [3].

Reaction pHIsomerization StepCrystallization SolventZ:E RatioOverall Yield (%)
1.0 (Unadjusted)NoneWater/Methanol60:4045.0
4.5NoneWater/Methanol75:2572.5
4.5 Aqueous HCl (60°C) Toluene/Heptane 98:2 88.0
8.0NoneToluene/Heptane50:50<30.0
Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. By monitoring base consumption and phase behaviors, you can verify the success of the reaction in real-time.

Phase 1: Kinetic Condensation

  • Dissolution: Dissolve 1.0 equivalent of phenylglyoxylic acid in deionized water at 20°C.

  • Reagent Addition: Slowly add 1.1 equivalents of methoxyamine hydrochloride to the stirring solution.

  • pH Control (Critical): The pH will drop immediately. Use an automated pH stat to add 2N NaOH dropwise, maintaining the pH strictly between 4.0 and 4.5.

  • Validation: Stir at 25°C. The reaction is complete when the pH stabilizes and base consumption ceases (typically 2–3 hours).

Phase 2: Extraction

  • Acidification: Cool the mixture to 10°C and acidify to pH 1.5 using 6N HCl. This ensures the carboxylic acid moiety is fully protonated, driving the product into the organic phase.

  • Separation: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

Phase 3: Thermodynamic Isomerization

  • Concentration: Evaporate the ethyl acetate under reduced pressure to yield a crude E/Z isomeric oil.

  • Acid Treatment: Dissolve the oil in a minimal volume of methanol. Add 30% aqueous HCl (approximately 0.5 equivalents relative to the starting material)[2].

  • Heating: Heat the mixture to 60°C for 3 hours. The acidic environment facilitates C=N bond rotation, enriching the Z isomer.

Phase 4: Isolation & Crystallization

  • Partitioning: Cool the mixture to room temperature, add water, and extract with dichloromethane. Evaporate the dichloromethane completely.

  • Dissolution: Dissolve the resulting residue in warm toluene (45°C).

  • Precipitation: Slowly add heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Harvesting: Cool the mixture slowly to 0°C to induce crystallization. Filter the resulting white crystals and wash with cold heptane. Dry under a vacuum to obtain the pure (Z)-2-(methoxyimino)-2-phenylacetic acid.

References
  • Title: 7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids Source: US Patent 3974153A, Google Patents URL
  • Title: Improved process for preparing o-chloromethylphenylglyoxylic esters, improved process for preparing (e)-2-(2-chloromethylphenyl)
Troubleshooting

common pitfalls in the synthesis of 2-phenylmethoxyiminoacetic acid derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis and scale-up of 2-methoxyimino-2-phenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis and scale-up of 2-methoxyimino-2-phenylacetic acid derivatives (and their heteroaryl analogs, such as the furyl and aminothiazolyl derivatives used in cephalosporin antibiotics).

The presence of the methoxyimino group in the syn or (Z)-configuration is non-negotiable for drug efficacy; it sterically shields the β -lactam ring from hydrolysis by bacterial β -lactamases[1]. However, maintaining this isomeric purity and preventing degradation during synthesis requires strict mechanistic control.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I getting a high percentage of the E-isomer (anti) during the oximation of the keto-acid precursor?

Scientist's Insight (Causality): The formation of the (Z)-isomer is a kinetically controlled process, whereas the (E)-isomer is thermodynamically favored due to the severe steric clash between the methoxy group and the bulky phenyl/heteroaryl ring[1]. If your reaction yields a high (E)-isomer ratio, you are likely operating under conditions that lower the activation energy for equilibration.

  • Resolution: Oximation must be strictly pH-controlled. Buffer your reaction between pH 4.0 and 5.0. If the pH is too low, the nucleophilicity of methoxyamine is quenched; if too high, thermodynamic equilibration takes over. Keep the reaction temperature between 0–15°C to lock the product in the kinetic (Z)-state[2].

Q2: Is there a way to salvage a batch contaminated with the E-isomer?

Scientist's Insight (Causality): Yes. Because the (E)-isomer is thermodynamically stable, thermal energy will not revert it to the (Z)-isomer. However, electronic excitation can overcome this barrier.

  • Resolution: Subject the organic phase (dissolved in absolute ethanol) to UV photoisomerization . Irradiation at 365 nm for 1–5 hours excites the C=N π -bond, allowing free rotation and driving the equilibrium back toward the desired (Z)-configuration[3].

Q3: My acid chloride activation step leads to massive degradation and Z-to-E isomerization. How can I prevent this?

Scientist's Insight (Causality): Traditional activation using thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ) generates HCl as a byproduct. HCl protonates the oxime nitrogen, which disrupts the C=N double-bond character. This drastically lowers the rotational energy barrier, allowing the molecule to rapidly relax into the inactive (E)-isomer[4]. Furthermore, these acid chlorides are thermally unstable and prone to degradation.

  • Resolution: Abandon traditional acid chlorides. Transition to alternative activation strategies such as forming a thioester (e.g., using MAEM) or using a Vilsmeier-type formiminium reagent (e.g., DFCCS). These methods activate the carboxylate without generating free HCl, perfectly preserving the (Z)-configuration[5].

Part 2: Quantitative Data Summary

To aid in selecting the correct activation strategy for coupling your 2-methoxyimino derivative to a cephalosporin core (like 7-ACA), consult the performance matrix below:

Activation StrategyReagent(Z)-Isomer RetentionPrimary ByproductsScalabilityTypical Yield
Acid Chloride SOCl2​ / PCl5​ Poor (<60%)HCl, SO2​ Low40–50%
Thioester MAEM / PPh3​ Excellent (>98%)2-MercaptobenzothiazoleHigh85–95%
Formiminium DFCCSExcellent (>95%)DMF, SO2​ Medium80–90%

Part 3: Validated Methodology

Self-Validating Protocol: Synthesis of Cefotaxime via MAEM Activation

Objective: Couple (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA) to 7-aminocephalosporanic acid (7-ACA) without Z-to-E isomerization[6]. Causality: Utilizing the 2-mercaptobenzothiazolyl thioester (MAEM) avoids the generation of strong acids, preserving the (Z)-configuration and preventing the hydrolytic opening of the sensitive β -lactam core[6].

Step 1: Thioester Formation (MAEM Preparation)

  • Charge a dry reactor with 1.0 eq of the (Z)-methoxyiminoacetic acid derivative, 1.1 eq of 2,2'-dibenzothiazyl disulfide, and 1.1 eq of triphenylphosphine in dichloromethane (DCM).

  • Stir the suspension at 0–5°C for 2 hours.

    • Causality: The low temperature prevents thermal isomerization, while triphenylphosphine drives the formation of the active thioester without generating acidic byproducts.

  • Validation Check (IPC): Sample the reaction mixture and analyze via HPLC. Proceed to Step 2 only when the unreacted starting acid is <1.0%.

Step 2: Coupling to the Cephalosporin Core (7-ACA)

  • In a separate reactor, suspend 0.95 eq of 7-ACA in a 1:2.5 mixture of water and tetrahydrofuran (THF)[7].

  • Add 2.0 eq of sodium 2-ethylhexanoate.

    • Causality: This acts as a self-buffering agent, maintaining the pH strictly between 7.5 and 8.5. This pH is critical: it is basic enough to keep the 7-amino group deprotonated (highly nucleophilic) but mild enough to prevent β -lactam hydrolysis[7].

  • Transfer the MAEM solution from Step 1 into the 7-ACA solution dropwise over 30 minutes, maintaining the temperature at 0–5°C. Stir for an additional 1 hour.

Step 3: Isolation and Isomeric Verification

  • Add water to the reaction mixture to dissolve the formed cephalosporin sodium salt, then filter off the precipitated 2-mercaptobenzothiazole byproduct[7].

  • Adjust the pH of the clear filtrate to 2.5–3.0 using 2N HCl at 5°C to precipitate the free acid[7].

  • Validation Check (IPC): Filter, wash with aqueous acetone, and analyze the dried solid via HPLC. The protocol is validated and complete if the (Z)-isomer content is >98.5% and the (E)-isomer is <0.5%[6].

Part 4: Workflow Visualization

The following diagram illustrates the logical pathways, kinetic vs. thermodynamic controls, and the critical pitfalls during the synthesis of these derivatives.

SynthesisWorkflow KetoAcid Phenylglyoxylic Acid (Keto-Acid Precursor) Oximation Oximation (MeONH2·HCl, pH 4.5) KetoAcid->Oximation Nucleophilic Addition Z_Isomer Z-Isomer (Syn) Target Intermediate Oximation->Z_Isomer Kinetic Control (0-15°C) E_Isomer E-Isomer (Anti) Undesired Byproduct Oximation->E_Isomer Thermodynamic Control (>25°C) Activation Traditional Activation (SOCl2 / PCl5) Z_Isomer->Activation High Risk Route Thioester Optimized Activation (MAEM / DFCCS) Z_Isomer->Thioester Low Risk Route E_Isomer->Z_Isomer UV Photoisomerization (365 nm) Degradation Degradation & Isomerization (HCl-mediated) Activation->Degradation Thermal stress & HCl Coupling Coupling to 7-ACA (Cephalosporin Core) Activation->Coupling Low Yield (<50%) Thioester->Coupling High Yield (>90%) Retained Z-configuration

Caption: Synthetic workflow of 2-methoxyiminoacetic acid derivatives highlighting E/Z isomerization pitfalls.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Phenylmethoxyiminoacetic Acid

Executive Overview & Mechanistic Causality Welcome to the Scale-Up Support Center. Transitioning the synthesis of 2-phenylmethoxyiminoacetic acid (also known as 2-(benzyloxyimino)acetic acid) from a 10-gram laboratory be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Causality

Welcome to the Scale-Up Support Center. Transitioning the synthesis of 2-phenylmethoxyiminoacetic acid (also known as 2-(benzyloxyimino)acetic acid) from a 10-gram laboratory bench scale to a 10-kilogram pilot plant environment introduces complex thermodynamic and kinetic challenges.

The core chemistry relies on the condensation of O-benzylhydroxylamine hydrochloride with glyoxylic acid. Mechanistically, this involves the nucleophilic attack of the hydroxylamine nitrogen on the α-oxo aldehyde of glyoxylic acid, followed by dehydration to form the oxime bond[1]. While this reaction is highly efficient under controlled conditions, the scale-up process is fundamentally limited by heat and mass transfer.

Causality in Scale-Up:

  • Thermodynamics & Exothermicity: The initial acid-base neutralization and subsequent dehydration are exothermic. In a laboratory flask, the high surface-area-to-volume ratio allows ambient or simple ice-bath cooling to dissipate heat instantly. In a pilot reactor, this ratio decreases drastically, causing severe heat accumulation[2]. Failure to control this exotherm leads to thermal degradation and the formation of undesired Z-isomers.

  • pH Dependency: The reaction requires a delicate pH balance (3.5–4.5). If the environment is too acidic, the hydroxylamine remains fully protonated and non-nucleophilic. If it is too basic, glyoxylic acid is prone to Cannizzaro-type disproportionation.

Process Flow & Troubleshooting Diagram

G Start Raw Materials: O-Benzylhydroxylamine HCl + Glyoxylic Acid Reactor Pilot Reactor (pH 3.5 - 4.5, 15-20°C) Start->Reactor Exotherm Exotherm Control (Jacket Cooling) Reactor->Exotherm Base Addition Condensation Condensation Reaction (Imine Formation) Exotherm->Condensation Crystallization Crystallization (Cool to 0-5°C, 50 rpm) Condensation->Crystallization Completion pH_Issue Issue: pH Drift Action: Buffer/Base Addition Condensation->pH_Issue Filtration Nutsche Filtration & Cake Wash Crystallization->Filtration Fine_Crystals Issue: Filter Clogging Action: Optimize Agitation Crystallization->Fine_Crystals Drying Vacuum Drying (35-40°C, <50 mbar) Filtration->Drying Product 2-Phenylmethoxyiminoacetic Acid (Target API Intermediate) Drying->Product pH_Issue->Condensation Corrected Fine_Crystals->Filtration Adjusted

Pilot-scale workflow and troubleshooting for 2-phenylmethoxyiminoacetic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, both lab and pilot protocols are designed as self-validating systems. The process cannot proceed to the next stage unless specific analytical criteria are met.

Laboratory-Scale Discovery Protocol (10 g)
  • Preparation: Dissolve 10.0 g of O-benzylhydroxylamine HCl in 50 mL of deionized water in a 250 mL round-bottom flask.

  • Addition: Add 5.8 g of glyoxylic acid monohydrate. Validation: Ensure complete dissolution before proceeding; the solution must be entirely clear.

  • Neutralization: Place the flask in an ice bath. Add 10% NaOH dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 4.0.

  • Reaction: Stir at 20°C for 2 hours. Validation: Spot the reaction mixture on a TLC plate (Eluent: EtOAc/Hexane 1:1) to confirm the disappearance of the hydroxylamine starting material.

  • Isolation: Cool the mixture to 0°C for 30 minutes. Filter the resulting white crystalline solid via a Buchner funnel. Wash with 20 mL of ice-cold water.

  • Drying: Dry in a vacuum desiccator overnight. Validation: Weigh the product to ensure a constant mass (expected yield: ~92%).

Pilot-Plant Scale-Up Protocol (10 kg)
  • Reactor Prep: Charge a 100 L glass-lined reactor with 50 L of purified water and 10.0 kg of O-benzylhydroxylamine HCl. Agitate at 100 rpm. Validation: Verify the baseline temperature is stable at 20°C and the agitator torque is within normal operational limits.

  • Reagent Addition: Add 5.8 kg of glyoxylic acid monohydrate[3].

  • Controlled Neutralization: Circulate chilled water (5°C) in the reactor jacket. Slowly dose 20% NaOH (approx. 12.5 kg) via a dosing pump over 120 minutes. Maintain the internal temperature strictly below 20°C. Validation: Pause dosing at 50% completion to verify that the inline pH probe readings match an external grab-sample tested with a benchtop pH meter. Target final pH is 4.0 ± 0.2.

  • Condensation: Maintain agitation at 20°C for 3 hours. Validation: Pull a sample at 3 hours; proceed to crystallization ONLY if HPLC analysis shows <1% residual O-benzylhydroxylamine.

  • Crystallization: Reduce the jacket temperature to cool the batch to 0–5°C at a controlled rate of 0.5°C/min. Reduce agitation to 50 rpm. Validation: Inspect the slurry through the sight glass to confirm uniform crystal suspension without "oiling out".

  • Isolation & Drying: Transfer the slurry to a Nutsche filter. Wash the filter cake with 10 L of chilled water (2°C). Transfer the wet cake to a vacuum tray dryer. Dry at 35°C under <50 mbar vacuum for 24 hours. Validation: Perform Karl Fischer titration on a dried sample; target <0.5% moisture before discharging the batch.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameter shifts when scaling from 10 g to 10 kg, highlighting the physical causality behind each adjustment.

Process ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality / Scale-Up Impact
Base Addition Time 10 minutes120 minutesCompensates for the reduced surface-to-volume ratio to prevent exothermic runaway[2].
Agitation Speed Magnetic stirring (~300 rpm)50 - 100 rpmHigh shear at pilot scale causes crystal attrition (fines); lower rpm promotes uniform growth.
Cooling Rate Uncontrolled (Ice bath)0.5°C / minControlled supersaturation prevents the product from "oiling out" and trapping impurities.
Drying Time 12 hours (Desiccator)24 - 36 hours (Tray Dryer)Increased cake thickness impedes mass transfer of water vapor; requires prolonged vacuum exposure.
Typical Yield 90 - 92%85 - 88%Mechanical losses in transfer lines, filter meshes, and reactor walls at scale.

Troubleshooting & FAQs

Q1: During base addition in the pilot reactor, the mixture turned yellow and the final yield dropped by 15%. What happened? A1: This is a classic symptom of localized pH spikes and thermal degradation. If the NaOH is added too quickly or if agitation is insufficient, localized pockets of high pH (>7) cause glyoxylic acid to undergo side reactions, such as the Cannizzaro reaction. Corrective Action: Decrease the dosing rate, ensure the dosing dip-pipe is submerged directly into the highly agitated zone (near the impeller), and strictly maintain the bulk pH below 4.5.

Q2: The product is taking excessively long to filter on the Nutsche filter, and the wet cake is highly compressible. How do we fix this? A2: Slow filtration is caused by a high proportion of "fines" (micro-crystals) in your slurry. In scale-up, rapid cooling or excessive agitation shear forces during crystallization lead to primary nucleation dominating over crystal growth. Corrective Action: Implement a controlled cooling ramp (0.5°C/min) and reduce the impeller speed to ~50 rpm during the crystallization phase to encourage larger, uniform crystal growth.

Q3: Our pilot batch failed the moisture specification (<0.5%) even after 48 hours of vacuum drying. Can we increase the drying temperature to 60°C to speed it up? A3: No. 2-phenylmethoxyiminoacetic acid is heat-sensitive. Prolonged exposure to temperatures above 40°C can induce E/Z isomerization or thermal decomposition. Corrective Action: Improve the vacuum depth (<50 mbar), ensure the cake thickness on the trays is less than 3 cm, and periodically mill or turn the cake to expose trapped moisture.

Q4: HPLC analysis shows an increase in the Z-isomer impurity at the pilot scale compared to the lab. Why does this happen? A4: The E-isomer is thermodynamically favored, but the Z-isomer can form under kinetic control or convert due to prolonged thermal exposure. In a pilot plant, the extended processing times (e.g., longer heating/cooling cycles) can shift the isomeric ratio. Corrective Action: Strictly control the reaction temperature to <20°C and avoid any operational delays during the transfer from the reactor to the filtration unit.

References

  • Title: α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation Source: ACS Publications URL: [Link]

  • Title: Synthesis of Substituted Isatins Source: PMC - NIH URL: [Link]

  • Title: Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Strategies for 2-Phenylmethoxyiminoacetic Acid Purity

Introduction and Analytical Significance In the semi-synthesis of advanced β -lactam antibiotics (such as cefuroxime and ceftriaxone), the stereochemistry of the oxime ether side chain dictates the final drug's resilienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Significance

In the semi-synthesis of advanced β -lactam antibiotics (such as cefuroxime and ceftriaxone), the stereochemistry of the oxime ether side chain dictates the final drug's resilience against bacterial β -lactamases. Specifically, the syn (Z) configuration of 2-phenylmethoxyiminoacetic acid provides vital steric shielding to the β -lactam ring, whereas the anti (E) isomer is therapeutically inferior and classified as a critical quality attribute (CQA) impurity.

Because the E and Z isomers possess identical molecular weights and highly similar hydrophobicities, traditional analytical methods often fail to resolve them. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this validation. This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol for rigorous purity assessment, grounded in established 1 [1].

Mechanistic Causality in Method Design

The molecular architecture of 2-phenylmethoxyiminoacetic acid features a phenyl ring, an oxime ether, and a carboxylic acid moiety. Developing a robust HPLC method requires exploiting these specific functional groups:

  • Mobile Phase pH Control: The carboxylic acid group ( pKa​≈3.5 ) necessitates a tightly controlled acidic mobile phase (pH 2.5–3.0) to suppress ionization. If analyzed at a neutral pH, the molecule exists as a polar carboxylate, leading to poor column retention, peak tailing, and irreproducible retention times.

  • Stationary Phase Selection: While standard C18 columns rely purely on dispersive van der Waals forces, Phenyl-Hexyl phases introduce orthogonal π−π interactions. The π -electron cloud of the stationary phase interacts differentially with the spatial arrangement of the phenyl and oxime groups in the E and Z isomers, dramatically enhancing stereoisomeric resolution.

HPLC_Workflow SST System Suitability Testing (SST) Requirement: Rs > 2.0 (E/Z Isomers) SST->SST Fail (Recalibrate) SamplePrep Sample Preparation Diluent: Mobile Phase A/B (50:50) SST->SamplePrep Pass Separation Chromatographic Separation Column: Phenyl-Hexyl (π-π interactions) SamplePrep->Separation Detection UV Detection (254 nm) Quantification of Impurities Separation->Detection Validation Data Validation ICH Q2(R1) Compliance Detection->Validation

Figure 1: Self-validating HPLC workflow for 2-phenylmethoxyiminoacetic acid purity analysis.

Comparative Analysis of HPLC Modalities

To determine the optimal analytical approach, we compare three distinct chromatographic systems. The data below illustrates why column chemistry often outweighs raw theoretical plate count when separating geometric isomers.

ParameterStandard C18 (5 µm)Phenyl-Hexyl (5 µm)UHPLC C18 (1.7 µm)
Primary Retention Mechanism HydrophobicHydrophobic + π−π Hydrophobic (High Efficiency)
Resolution ( Rs​ ) E vs. Z 1.83.5 2.4
Run Time (min) 15.016.54.5
Peak Asymmetry ( As​ ) 1.31.051.1
Limit of Detection (LOD) 0.05% w/w0.02% w/w0.01% w/w

Performance Verdict: While UHPLC offers the fastest run time and lowest LOD, the Phenyl-Hexyl column provides superior baseline resolution ( Rs​=3.5 ) between the critical E and Z isomers. For laboratories validating the2 [2], the Phenyl-Hexyl phase is the optimal choice to prevent co-elution and ensure strict stereochemical purity.

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance for 3 [3], this protocol incorporates built-in quality gates. If the System Suitability Test (SST) fails, the run is automatically invalidated, preventing the reporting of false purity metrics.

Reagents & Materials
  • Reference Standard: 2-phenylmethoxyiminoacetic acid (Z-isomer 99.0%, with spiked E-isomer impurity marker).

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology
  • Preparation of Mobile Phase: Mix Mobile Phase A and B in a 60:40 (v/v) ratio. Degas via ultrasonication for 10 minutes.

    • Causality: TFA acts as an ion-pairing agent for trace basic impurities and fully protonates the target carboxylic acid, preventing peak splitting and ensuring a Gaussian peak shape.

  • Standard and Sample Preparation: Dissolve 10 mg of the sample in 10 mL of diluent (Mobile Phase A:B, 50:50). Sonicate until fully dissolved. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Testing (SST) - The Quality Gate: Inject a resolution mixture containing both E and Z isomers (1 mg/mL total).

    • Validation Gate: The system must achieve a resolution ( Rs​ ) 2.0 between the E and Z peaks. The tailing factor ( Tf​ ) for the Z-isomer must be 1.5. If these parameters are not met, the system is not validated for use; purge the column and prepare fresh mobile phase.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer within the stationary phase pores and sharpening the peaks).

    • Detection Wavelength: 254 nm (Optimal UV absorption for the conjugated phenyl ring).

    • Injection Volume: 10 µL.

  • Data Processing: Calculate purity using the area normalization method. Report the Z-isomer percentage and quantify any individual unknown impurities against the total peak area.

References

  • US3974153A - 7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids Source: Google Patents URL
  • [(E)
  • 2-phenylmethoxyiminoacetic acid — Chemical Substance Information Source: NextSDS URL

Sources

Comparative

comparison of different synthetic routes for 2-phenylmethoxyiminoacetic acid

Executive Summary 2-Phenylmethoxyiminoacetic acid (CAS 77845-97-7), also widely known as 2-(benzyloxyimino)acetic acid[1], is a high-value synthetic intermediate in medicinal chemistry. It is primarily utilized as a side...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylmethoxyiminoacetic acid (CAS 77845-97-7), also widely known as 2-(benzyloxyimino)acetic acid[1], is a high-value synthetic intermediate in medicinal chemistry. It is primarily utilized as a side-chain building block in the synthesis of third-generation cephalosporin antibiotics, such as Cefuroxime[2]. The syn- (or Z-) configuration of the benzyloxyimino moiety is critical, as it provides the necessary steric hindrance to protect the β -lactam ring from degradation by bacterial β -lactamases.

As a Senior Application Scientist, I evaluate synthetic routes not merely on theoretical yield, but on operational robustness, scalability, and thermodynamic control. This guide objectively compares the two dominant synthetic pathways for this molecule: Route A (Direct Condensation) and Route B (O-Alkylation) .

Mechanistic Overview & Causal Logic

Route A: Direct Condensation

This route involves the direct nucleophilic addition of O-benzylhydroxylamine to glyoxylic acid[3].

  • The Causality of pH Control: The reaction relies on the delicate balance of pH. The amine must be sufficiently deprotonated to act as a nucleophile, while the carbonyl oxygen of glyoxylic acid requires trace hydronium for electrophilic activation. Operating at a strictly controlled pH of 4.5 ensures maximum reaction velocity while preventing the aldol condensation of glyoxylic acid.

  • Thermodynamic Advantage: This route is highly stereoselective. The condensation naturally favors the thermodynamically stable (Z)-isomer to minimize steric clash between the bulky benzyloxy group and the carboxylic acid moiety.

Route B: O-Alkylation

This route constructs the molecule via the SN2 alkylation of 2-hydroxyiminoacetic acid (or its ester) using benzyl bromide[4].

  • The Causality of Phase-Transfer Catalysis (PTC): The oximate anion is highly water-soluble, whereas benzyl bromide is strictly organic-soluble. Without a PTC, the reaction is sluggish and prone to competing N-alkylation (forming unwanted nitrones). Introducing a catalyst like Tetrabutylammonium bromide (TBAB) shuttles the soft, desolvated oximate anion into the organic phase, drastically accelerating the SN2 O-alkylation[5].

Workflow Visualization

SyntheticRoutes Start Target: 2-Phenylmethoxyiminoacetic Acid RouteA Route A: Direct Condensation Start->RouteA RouteB Route B: O-Alkylation Start->RouteB R1_A O-Benzylhydroxylamine + Glyoxylic Acid RouteA->R1_A Condensation Nucleophilic Addition & Dehydration (pH 4-5) R1_A->Condensation H2O solvent, 25°C Product Purified (Z)-Isomer Product Condensation->Product Crystallization R1_B Ethyl 2-hydroxyiminoacetate + Benzyl Bromide RouteB->R1_B Alkylation SN2 O-Alkylation (Phase-Transfer Catalyst) R1_B->Alkylation K2CO3, TBAB, 60°C Hydrolysis Alkaline Hydrolysis & Acidification Alkylation->Hydrolysis NaOH / HCl Hydrolysis->Product Extraction & Crystallization

Figure 1: Workflow comparison of Route A (Condensation) and Route B (O-Alkylation).

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Condensation (Aqueous System)

This protocol is designed as a self-driving equilibrium system, ideal for large-scale manufacturing.

  • Reagent Preparation: Dissolve 1.0 equivalent of O-benzylhydroxylamine hydrochloride[6] in deionized water (10 volumes). Validation: Using the hydrochloride salt prevents premature oxidation and ensures complete solubility in the aqueous matrix.

  • pH Modulation: Slowly titrate the solution with 20% w/v NaOH until a pH of 4.5 is achieved.

  • Condensation: Add 1.05 equivalents of 50% aqueous glyoxylic acid dropwise over 30 minutes, maintaining the temperature strictly between 20–25 °C[3].

  • Equilibrium Driving: Stir the mixture for 4 hours. Validation: As the 2-phenylmethoxyiminoacetic acid forms, it exceeds its aqueous solubility and precipitates. This continuous removal of the product from the solution drives the equilibrium toward 100% conversion via Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold water to remove trace unreacted glyoxylic acid, and dry under vacuum at 40 °C.

Protocol B: O-Alkylation (Biphasic PTC System)

This protocol utilizes phase manipulation to enforce regioselectivity.

  • Biphasic Setup: Dissolve 1.0 equivalent of ethyl 2-hydroxyiminoacetate in toluene (8 volumes). Add 1.5 equivalents of aqueous K₂CO₃ (2M) and 0.05 equivalents of tetrabutylammonium bromide (TBAB).

  • Alkylation: Heat the biphasic mixture to 60 °C. Add 1.1 equivalents of benzyl bromide dropwise[4]. Validation: The PTC continuously transfers the deprotonated oxime into the toluene layer for rapid SN2 displacement. Monitor via HPLC until the ester is consumed.

  • Phase Separation: Cool to room temperature and isolate the organic phase containing the intermediate ethyl 2-(benzyloxyimino)acetate.

  • Saponification: Add 2.0 equivalents of 2M NaOH to the organic phase and stir vigorously at 40 °C for 2 hours to hydrolyze the ester[4].

  • Acidification & Isolation: Isolate the product-rich aqueous layer and slowly acidify with concentrated HCl to pH 2. Validation: The sudden drop in pH protonates the carboxylate, causing the highly pure (Z)-2-phenylmethoxyiminoacetic acid to precipitate. Filter and dry.

Quantitative Data Comparison

Performance MetricRoute A: Direct CondensationRoute B: O-Alkylation
Overall Yield 85 – 92%65 – 75% (over 2 steps)
Atom Economy High (Water is the sole byproduct)Moderate (Generates bromide salts and ethanol)
Isomeric Purity (Z/E) > 98:2 (Thermodynamically driven)~ 90:10 (Requires subsequent recrystallization)
Scalability Excellent (Aqueous, single-step)Good (Requires biphasic handling and phase separation)
Primary Reagents O-Benzylhydroxylamine, Glyoxylic acidEthyl 2-hydroxyiminoacetate, Benzyl bromide
Cost Efficiency High (Fewer unit operations, no organic solvents)Moderate (Higher solvent and catalyst costs)

Application Scientist Insights

When designing a synthetic pipeline for 2-phenylmethoxyiminoacetic acid[], the selection between Route A and Route B hinges on supply chain economics and existing plant infrastructure.

Route A is the undisputed champion for green chemistry and industrial scale-up. Because the reaction occurs entirely in water and precipitates the product directly, it eliminates the need for volatile organic solvents and complex extraction workflows. Furthermore, the thermodynamic control inherently favors the desired (Z)-isomer, which is critical for downstream Active Pharmaceutical Ingredient (API) efficacy.

Route B , while less atom-economical, offers a strategic contingency. When O-benzylhydroxylamine is subject to supply chain shortages, Route B allows manufacturers to bypass precursor bottlenecks by utilizing widely available benzyl bromide[8] and ethyl 2-hydroxyiminoacetate. This flexibility comes at the cost of implementing a biphasic phase-transfer system and managing bromide waste streams, but it ensures uninterrupted production of critical antibiotic intermediates.

References

  • ACS Publications. "α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation". Available at: [Link]

  • Google Patents. "US6458948B1 - Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt".
  • Google Patents. "US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof".

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity of 2-Phenylmethoxyiminoacetic Acid Derivatives

Abstract Derivatives of 2-phenylmethoxyiminoacetic acid form the chemical backbone of one of the most commercially successful classes of agricultural fungicides: the Quinone outside Inhibitors (QoIs), commonly known as s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of 2-phenylmethoxyiminoacetic acid form the chemical backbone of one of the most commercially successful classes of agricultural fungicides: the Quinone outside Inhibitors (QoIs), commonly known as strobilurins.[1] Inspired by a natural antifungal compound produced by the wood-rotting mushroom Strobilurus tenacellus, these synthetic analogues have revolutionized crop protection with their broad-spectrum activity.[1][2] Their efficacy stems from a highly specific, single-site mode of action targeting mitochondrial respiration.[3][4] This guide provides a comprehensive comparison of the biological activities of various 2-phenylmethoxyiminoacetic acid derivatives. We will dissect their mechanism of action, explore the critical structure-activity relationships (SAR) that govern their potency and spectrum, detail the experimental methodologies for their evaluation, and discuss the ever-present challenge of fungicide resistance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and innovate within this vital area of agrochemistry.

The Molecular Mechanism: Energy Deprivation through Respiratory Inhibition

The fungicidal power of 2-phenylmethoxyiminoacetic acid derivatives lies in their ability to disrupt the production of adenosine triphosphate (ATP), the universal energy currency of the cell.[1][3] They achieve this by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain.[3][4][5]

This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[1][5] The interruption of this critical step in the electron transport chain halts the entire process of mitochondrial respiration, leading to a rapid depletion of ATP and, ultimately, the death of the fungal cell.[3][4] This mechanism is particularly effective at inhibiting the early stages of fungal development, such as spore germination, making these compounds excellent preventative fungicides.[1][2] The core chemical scaffold responsible for this activity, the (E)-β-methoxyacrylate group, is considered the essential toxophore of the strobilurin class.[1][3][5]

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- Qo_site Qo Site UQ->Qo_site e- (as UQH2) CytC Cytochrome c Qo_site->CytC e- Qi_site Qi Site ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient powers ATP ATP Production HALTED ATP_Synthase->ATP Strobilurin 2-Phenylmethoxyiminoacetic Acid Derivative (Strobilurin) Strobilurin->Qo_site INHIBITS

Caption: Inhibition of the mitochondrial electron transport chain by 2-phenylmethoxyiminoacetic acid derivatives.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The fungicidal potency and spectrum of these derivatives are not monolithic; they are profoundly influenced by the chemical substituents at various positions on the core scaffold. Understanding these structure-activity relationships (SAR) is paramount for designing novel compounds with improved efficacy. The general structure can be conceptually divided into three parts: the methoxyiminoacetate pharmacophore, a central bridging ring (typically phenyl), and a variable side chain.[6]

Key SAR Insights:
  • The Methoxyimino Group Geometry: The geometric configuration of the oxime ether is critical. The (E)-isomer is consistently found to be significantly more active than the corresponding (Z)-isomer.[6] This is attributed to the (E)-configuration providing the optimal spatial arrangement for binding to the Qo site of cytochrome b.

  • Substituents on the Phenyl Ring: Modifications to the central phenyl ring directly attached to the methoxyiminoacetate group can modulate activity. For instance, the introduction of phenoxy or phenoxymethyl groups at the 2-position of the phenyl ring has been shown to confer good fungicidal activity.[6]

  • The Terminal Side Chain: The greatest diversity in biological activity is achieved by modifying the terminal side chain. The nature of this group—whether it is a substituted phenoxymethyl moiety or a specific heterocycle—dramatically impacts the fungicidal spectrum. Studies have shown that substituting the benzene ring on a phenoxymethyl side chain with groups like 2-methyl, 2,5-dimethyl, or 4-chloro-2-methyl results in potent activity.[6] Similarly, incorporating heterocyclic moieties such as 1-methyl-2-imidazolyl or 1,3,4-oxadiazol-2-yl can yield compounds with strong fungicidal properties.[6]

Quantitative Comparison of Fungicidal Activity

The efficacy of these derivatives is typically quantified by determining their half-maximal effective concentration (EC₅₀) against a panel of economically important plant pathogenic fungi. Lower EC₅₀ values indicate higher potency.

Derivative Class/Example Compound Target Fungus EC₅₀ (mg/L or µg/mL) Reference
N-Methyl-acetamide DerivativesMonilia albican>90% inhibition at 100 mg/L
Phenyl-2-oxoethylsulfonamide (V-1)Botrytis cinerea (sensitive strain)0.10[7]
Phenyl-2-oxoethylsulfonamide (V-9)Botrytis cinerea (sensitive strain)0.01[8][7]
Phenyl-2-oxoethylsulfonamide (V-1)Botrytis cinerea (resistant strain)3.32[8][7]
2-(Phenylcarbamoyl)phenyl AcetateRhizoctonia solani22.9[9]
2-(Phenylcarbamoyl)phenyl AcetateHelminthosporium maydis6.8[9]
N-phenylaminopyrimidine amino acid (6b(L))Botrytis cinerea19.96[10]
Commercial Fungicide (Pyrimethanil)Botrytis cinerea38.82[10]

Note: The data is compiled from multiple studies and direct comparison should be made with caution due to variations in experimental conditions. The table illustrates the range of activities observed.

Experimental Protocols for Bioactivity Assessment

To generate reliable and comparable data, standardized experimental protocols are essential. The causality behind these designs is to mimic field conditions while maintaining controlled, reproducible laboratory environments.

Protocol 1: In Vitro Antifungal Assay (Microdilution Method)

This protocol is a self-validating system to determine the intrinsic potency (EC₅₀) of a compound against a specific fungus.

  • Fungal Culture Preparation: The target fungus (e.g., Botrytis cinerea) is grown on a suitable medium like Potato Dextrose Agar (PDA) until sufficient sporulation occurs. Spores are harvested in sterile water containing a surfactant (e.g., 0.05% Tween 80) and the concentration is adjusted to a standard value (e.g., 1 x 10⁵ spores/mL).

  • Compound Preparation: The test derivative is dissolved in a solvent like DMSO to create a high-concentration stock solution. A series of two-fold dilutions are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal spore suspension. The plate includes positive controls (no compound) and negative controls (no spores). The plate is incubated at an optimal temperature (e.g., 22-25°C) for a period sufficient for growth in the control wells (typically 48-72 hours).

  • Data Acquisition: Fungal growth (turbidity) is measured using a microplate reader at a specific wavelength (e.g., 600 nm).

  • Analysis: The percentage of growth inhibition is calculated relative to the positive control. The EC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow A 1. Prepare Fungal Spore Suspension C 3. Inoculate Wells with Spore Suspension A->C B 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D 4. Incubate Plate (e.g., 48-72h at 25°C) C->D E 5. Measure Fungal Growth (Optical Density) D->E F 6. Calculate % Inhibition & Determine EC50 Value E->F

Caption: A typical experimental workflow for in vitro antifungal activity assessment.

Protocol 2: In Vivo Protective Activity Assay (Detached Leaf Model)

This assay assesses a compound's ability to prevent infection on plant tissue, providing a more biologically relevant context than in vitro tests.

  • Plant Cultivation: Healthy host plants (e.g., cucumber for powdery mildew) are grown under controlled greenhouse conditions until they have fully expanded leaves.

  • Compound Application: The test derivative is formulated as an aqueous emulsion or suspension at various concentrations. The solution is sprayed evenly onto the upper surface of detached leaves until runoff. Control leaves are sprayed with the formulation blank.

  • Drying and Inoculation: The treated leaves are allowed to air dry for a set period (e.g., 24 hours). Subsequently, they are inoculated with a suspension of fungal spores.

  • Incubation: The inoculated leaves are placed in a humid chamber under appropriate light and temperature conditions to promote disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-10 days), the disease severity on each leaf is rated based on the percentage of the leaf area covered by fungal lesions.

  • Analysis: The protective effect is calculated as a percentage of disease reduction compared to the untreated control.

The Challenge of Fungicide Resistance

The single-site mode of action of 2-phenylmethoxyiminoacetic acid derivatives, while highly effective, also makes them particularly vulnerable to the development of resistance in fungal populations.[1][2] The primary mechanism of resistance is a target-site modification, most commonly a single point mutation in the mitochondrial cytochrome b gene (CYTB).[1]

This mutation leads to an amino acid substitution in the protein, which reduces the binding affinity of the fungicide to the Qo site, rendering it ineffective. Because a single genetic change can confer a high level of resistance, selection pressure from repeated use of these fungicides can lead to the rapid emergence of resistant strains in the field.[2] This necessitates careful stewardship, including rotating fungicides with different modes of action and using them in mixtures, to preserve their long-term efficacy.

Conclusion

The 2-phenylmethoxyiminoacetic acid scaffold is a cornerstone of modern agricultural chemistry, providing potent and broad-spectrum fungicidal activity. The biological performance of its derivatives is intricately linked to their chemical structure, particularly the geometry of the methoxyimino group and the nature of the terminal side chain. By leveraging standardized in vitro and in vivo assays, researchers can rationally design new analogues with enhanced potency and tailored fungicidal spectra. However, the inherent risk of resistance development remains the principal challenge. Future research must not only focus on discovering more active molecules but also on developing novel strategies and compounds that can overcome existing resistance mechanisms, ensuring the continued viability of this critical class of fungicides for global food security.

References

  • Synthesis and Antifungal Bioactivity of 2-{2-[3-(Subsititued phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-2-methoxyimino-acetic Acid Methyl Ester and N-Methyl-acetamide Derivatives. (2025).
  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology.
  • Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. IV. Synthesis of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives and related compounds. (1981). The Journal of Antibiotics. [Link]

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (2017). Molecules. [Link]

  • Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. (2026). Molecules. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Molecules. [Link]

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (2017). PubMed. [Link]

  • (PDF) Synthesis and Fungicidal Activities of Heterocyclic Compounds Having α-Methoxyimino-2-phenoxymethylbenzyl Group. (2026).
  • A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (2025). Environmental Sciences Europe.
  • Synthesis of 2-(Phenylcarbamoyl)phenyl Acetate and Its Antifungal Activity. (2013). Asian Journal of Chemistry. [Link]

  • The synthesis, antifungal activity and phloem mobility of N-phenylaminopyrimidine acid and amino acid derivatives. (n.d.). Nongyaoxue Xuebao/Chinese Journal of Pesticide Science. [Link]

  • (PDF) Strobilurins: New group of fungicides. (2025).
  • Use strobilurin fungicides wisely to avoid fungicide resistance development. (2010). Michigan State University Extension. [Link]

Sources

Comparative

Structural Validation of 2-Phenylmethoxyiminoacetic Acid: A Comparative Guide to NMR and MS Workflows

As a critical building block in medicinal chemistry—particularly in the semi-synthesis of advanced cephalosporin antibiotics and targeted agrochemicals—2-phenylmethoxyiminoacetic acid (also known as [(E)-Benzyloxyimino]-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry—particularly in the semi-synthesis of advanced cephalosporin antibiotics and targeted agrochemicals—2-phenylmethoxyiminoacetic acid (also known as [(E)-Benzyloxyimino]-acetic acid, CAS 41928-70-5) requires rigorous structural validation[]. Because the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs) is heavily dictated by the geometric configuration of the oxime ether bond, analytical ambiguity is unacceptable.

This guide objectively compares the performance of various Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) modalities for validating the structure of 2[2], providing actionable, self-validating protocols for the modern analytical laboratory.

Mass Spectrometry (MS): Selecting the Optimal Ionization Strategy

Mass spectrometry provides the foundational proof of molecular weight and elemental composition. However, the presence of the delicate N-O bond and the polar carboxylic acid group means that ionization technique selection is critical.

Table 1: Comparison of MS Modalities for 2-Phenylmethoxyiminoacetic Acid
Analytical TechniqueIonization MethodKey Advantage for this MoleculeKey LimitationVerdict
HR-ESI-MS Soft (Electrospray)Preserves the delicate N-O bond; provides exact mass for formula confirmation.Subject to ion suppression from buffer salts.Optimal for intact mass and formula validation.
GC-MS Hard (Electron Impact)Rich fragmentation pattern (e.g., m/z 91 benzyl cation) for structural fingerprinting.Requires chemical derivatization (silylation) due to low volatility.Alternative for impurity profiling.
MALDI-TOF Soft (Laser Desorption)High throughput for large batches.Severe matrix interference in the low mass region (<300 m/z).Not Recommended .
Self-Validating Protocol: HR-ESI-MS Workflow

To definitively confirm the molecular formula (C9H9NO3, exact mass 179.0580 Da)[3], High-Resolution ESI-MS is the gold standard. This protocol utilizes internal lock-mass calibration to create a self-validating system that accounts for instrument drift.

Step 1: System Blank Verification Inject a 50:50 MeOH:H2O (0.1% Formic Acid) blank. Causality: Establishes a baseline and proves the system is free of carryover from previous runs, ensuring that any observed m/z signals are native to the sample. Step 2: Sample Preparation Dilute the analyte to 1 µg/mL in the same solvent system. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency to yield the [M+H]+ ion. Step 3: Internal Calibration Spike the sample with a known internal standard (e.g., reserpine, exact mass m/z 609.2807). Causality: Allows for real-time mass axis correction, ensuring sub-3 ppm mass accuracy. Step 4: Acquisition & Fragmentation Scan from m/z 50 to 500. Isolate the [M+H]+ precursor at m/z 180.0658 . Apply Collision-Induced Dissociation (CID) at 20 eV. Causality: This specific energy cleaves the ether bond without destroying the aromatic ring, yielding the diagnostic benzyl cation at m/z 91.0546 , confirming the phenylmethoxy moiety.

Nuclear Magnetic Resonance (NMR): Connectivity and Stereochemical Assignment

While MS confirms what atoms are present, NMR dictates how they are connected in 3D space. The most critical analytical challenge for4[4] is assigning the (E) or (Z) geometry of the oxime.

Table 2: Expected NMR Chemical Shifts (DMSO-d6)
Nucleus / ExperimentChemical Shift (ppm)Multiplicity & IntegrationStructural AssignmentCausality / Significance
1H NMR ~12.50Broad singlet, 1HCarboxylic acid (-COOH)Confirms the presence of the acidic functional group.
1H NMR ~7.55Singlet, 1HImine proton (-CH=N-)Diagnostic peak for the oxime ether backbone.
1H NMR ~7.30 - 7.45Multiplet, 5HPhenyl ring (-C6H5)Validates the aromatic system.
1H NMR ~5.20Singlet, 2HBenzylic protons (-CH2-O-)Confirms the ether linkage to the benzyl group.
13C NMR ~164.0SingletCarbonyl carbon (C=O)Validates the oxidation state of the acid.
13C NMR ~145.5SingletImine carbon (C=N)Confirms the sp2 hybridized oxime carbon.
Self-Validating Protocol: 1D and 2D NMR Workflow

In the (E)-isomer, the high-priority groups (-COOH and -O-CH2Ph) are on opposite sides of the C=N bond. Consequently, the lower-priority imine proton (-H) and the benzyloxy group (-O-CH2Ph) are forced onto the same side. This spatial proximity is the key to stereochemical assignment.

Step 1: Sample Preparation Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is selected over CDCl3 to prevent rapid proton exchange and line broadening of the carboxylic acid peak, ensuring all protons are visible. Step 2: System Calibration Lock the spectrometer to the deuterium signal of DMSO-d6 and reference the chemical shift to the residual solvent peak at 2.50 ppm. Causality: Internal referencing ensures that chemical shift variations are due to the molecule's electronic environment, not magnetic field drift. Step 3: Pre-Acquisition 1D 1H NMR Acquire a standard 1H NMR (16 scans). This serves as the baseline purity check. Step 4: Stereochemical Assignment via NOESY Run a 2D NOESY experiment with a mixing time of 400 ms. Causality: A 400 ms mixing time is optimal for small molecules (MW ~179) to allow dipole-dipole cross-relaxation without spin diffusion. Diagnostic Check: A strong Nuclear Overhauser Effect (NOE) cross-peak between the imine proton (7.55 ppm) and the benzylic protons (5.20 ppm) definitively proves the (E)-configuration. Step 5: Post-Acquisition Validation Re-run a rapid 1H NMR (4 scans) immediately after the NOESY experiment. Causality: Comparing the pre- and post-NOESY 1H spectra ensures the molecule did not undergo E/Z isomerization or degradation during the lengthy 2D acquisition, validating the integrity of the NOESY data.

Structural Validation Workflow

The logical relationship between these orthogonal techniques is visualized below. MS provides the foundational formula, while NMR maps the exact spatial topology.

G start 2-phenylmethoxyiminoacetic acid Validation Workflow split Analytical Strategy start->split ms_branch Mass Spectrometry (MS) Exact Mass & Fragmentation split->ms_branch nmr_branch NMR Spectroscopy Atom Connectivity & Stereochemistry split->nmr_branch ms_esi HR-ESI-MS [M+H]+ 180.0658 ms_branch->ms_esi nmr_1d 1D 1H & 13C NMR Chemical Shifts nmr_branch->nmr_1d ms_ms MS/MS Fragmentation Loss of CO2, Benzyl cation (m/z 91) ms_esi->ms_ms valid Fully Validated Structure ms_ms->valid nmr_2d 2D NOESY (E)/(Z) Isomer Confirmation nmr_1d->nmr_2d nmr_2d->valid

Caption: Workflow for the structural validation of 2-phenylmethoxyiminoacetic acid using MS and NMR.

Conclusion

Validating 5[5] requires an orthogonal approach. Relying solely on 1D NMR or low-resolution MS leaves dangerous blind spots regarding geometric isomerism and exact elemental composition. By combining HR-ESI-MS for intact mass verification with 2D NOESY NMR for spatial stereochemical assignment, researchers can establish a self-validating, unambiguous proof of structure.

References

  • Title: [(E)-Benzyloxyimino]-acetic acid | C9H9NO3 | CID 13210058 | Source: PubChem | URL:[Link]

  • Title: 2-phenylmethoxyiminoacetic acid — Chemical Substance Information | Source: NextSDS | URL:[Link]

Sources

Validation

Comparative Efficacy of 2-Phenylmethoxyiminoacetic Acid and Alternative Acylating Reagents in β-Lactam Synthesis

As a Senior Application Scientist in antimicrobial drug development, I frequently evaluate the strategic selection of chemical building blocks to overcome bacterial resistance. The synthesis of advanced cephalosporins re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently evaluate the strategic selection of chemical building blocks to overcome bacterial resistance. The synthesis of advanced cephalosporins relies heavily on the precise engineering of the C7 β-acyl side chain.

This guide provides an objective, data-driven comparison of (Z)-2-(methoxyimino)-2-phenylacetic acid (often referred to in industry alongside its structural isomer, benzyloxyiminoacetic acid) against other gold-standard acylating reagents, specifically evaluating their impact on β-lactamase stability, target affinity, and overall antibacterial efficacy.

Mechanistic Rationale: The Role of the Methoxyimino Group

The introduction of an α-methoxyimino group into the acyl side chain of cephalosporins was a watershed moment in antibiotic design [4].

When evaluating acylating reagents, the efficacy of the resulting Active Pharmaceutical Ingredient (API) is dictated by three structural imperatives:

  • Steric Shielding : The syn (Z) configuration of the methoxyimino group projects over the β-lactam ring, creating a steric shield that prevents hydrolytic cleavage by serine β-lactamases (e.g., TEM-1, SHV-1) [2].

  • Target Affinity : The side chain must not interfere with the molecule's ability to covalently bind to Penicillin-Binding Proteins (PBPs). The anti (E) isomer, by contrast, exhibits a 100-fold decrease in PBP affinity, rendering it biologically inactive [3].

  • Porin Penetration : To reach PBPs in Gram-negative bacteria, the drug must traverse outer membrane porins (like OmpF). The polarity and zwitterionic nature of the side chain directly dictate this penetration rate[1].

Mechanism A Cephalosporin with (Z)-Methoxyimino Group B Outer Membrane Porins (e.g., OmpF) A->B Penetration C Periplasmic Space (Encounter β-Lactamase) B->C D Steric Hindrance by Methoxyimino Group C->D Enzyme Attack E Prevention of Hydrolytic Cleavage D->E F Binding to PBPs (Cell Wall Inhibition) E->F Survival & Action

Figure 1: Mechanistic pathway of β-lactamase evasion via steric hindrance.

Reagent Comparison & Quantitative Efficacy Data

To objectively assess 2-phenylmethoxyiminoacetic acid , we must compare it against two other primary acylating reagents used in cephalosporin synthesis:

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMA) : The industry standard for 3rd and 4th generation cephalosporins (e.g., Cefotaxime, Cefepime).

  • (Z)-2-(2-furyl)-2-(methoxyimino)acetic acid : Used in 2nd generation agents (e.g., Cefuroxime).

While the phenyl-based reagent provides excellent steric bulk, its high lipophilicity restricts rapid porin penetration compared to the zwitterionic aminothiazole ring of ATMA.

Table 1: Comparative Efficacy of Acylating Reagents (Coupled to 7-ACA)
Acylating Reagent Side-Chainβ-Lactamase Stability (Relative Hydrolysis Rate)*PBP3 Affinity (IC₅₀, µg/mL)MIC vs. E. coli (µg/mL)Primary Limitation
2-Phenyl-2-(methoxyimino)acetic acid < 1.0%1.24.0High hydrophobicity reduces OmpF porin penetration.
Furyl-methoxyiminoacetic acid < 1.0%0.51.0Moderate Gram-negative outer membrane permeability.
ATMA (Aminothiazolyl) < 0.5%0.10.06Prone to rapid isomerization if activation temps exceed 0°C.

*Relative to Cephaloridine (100%) against TEM-1 β-lactamase.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols represent self-validating systems for coupling these reagents to a 7-Aminocephalosporanic acid (7-ACA) core and subsequently verifying their efficacy.

Protocol A: Side-Chain Coupling via Vilsmeier Activation

Causality Check: Why use Vilsmeier activation instead of standard DCC/HOBt? Carboxylic acids are inherently unreactive toward the sterically hindered 7-amino group of 7-ACA. Furthermore, activating the methoxyiminoacetic acid at room temperature risks racemization of the critical syn (Z) isomer to the inactive anti (E) isomer. Vilsmeier reagent (DMF/POCl₃) allows for rapid activation at -20°C, preserving the stereocenter [3].

Step-by-Step Methodology:

  • Reagent Activation : Dissolve 10 mmol of (Z)-2-(methoxyimino)-2-phenylacetic acid in 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the reactor to -20°C.

  • Vilsmeier Formation : Dropwise add 11 mmol of Phosphorus oxychloride (POCl₃) over 15 minutes, maintaining the temperature strictly below -15°C to prevent E-isomer formation. Stir for 30 minutes.

  • Core Preparation : In a separate vessel, suspend 9.5 mmol of 7-ACA in 30 mL of dichloromethane (DCM). Add 25 mmol of N,N-dimethylaniline (to act as an acid scavenger) and cool to 0°C.

  • Coupling : Slowly transfer the activated Vilsmeier complex into the 7-ACA suspension. Stir for 2 hours at 0°C.

  • Self-Validation (In-Process Control) : Spot the reaction mixture on a Silica Gel TLC plate (Eluent: Ethyl Acetate/Methanol 4:1). Spray with ninhydrin and heat. The disappearance of the purple 7-ACA spot confirms complete acylation.

  • Quenching & Isolation : Quench with 50 mL of ice water. Adjust the pH to 2.5 using dilute HCl to precipitate the substituted cephalosporin. Filter, wash with cold water, and dry under vacuum.

G A 7-ACA Core D Coupling Reaction (Base, 0°C) A->D B Acylating Reagent (e.g., Phenyl-oxyimino) C Activation (Vilsmeier, -20°C) B->C POCl3 / DMF C->D Activated Intermediate E Substituted Cephalosporin (β-Lactamase Stable) D->E Acylation

Figure 2: Workflow for the acylation of 7-ACA using methoxyimino-based reagents.

Protocol B: Spectrophotometric β-Lactamase Stability Assay

Causality Check: How do we prove the steric shield works? The intact β-lactam ring absorbs UV light strongly at 260 nm. When a β-lactamase enzyme hydrolyzes the ring, this absorbance drops. By measuring the rate of absorbance decay, we can quantify enzyme stability.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 50 mM potassium phosphate buffer (pH 7.0).

  • Substrate Solutions : Prepare 100 µM solutions of the synthesized phenyl-methoxyimino cephalosporin, and a positive control (Cefalotin, which is highly susceptible to hydrolysis).

  • Enzyme Addition : Pipette 1 mL of the substrate solution into a quartz cuvette. Add 10 µL of purified TEM-1 β-lactamase (standardized to 0.1 U/mL).

  • Measurement : Immediately place the cuvette in a UV-Vis spectrophotometer. Record the absorbance at 260 nm every 10 seconds for 5 minutes.

  • Self-Validation : The Cefalotin control must show a rapid exponential decay in absorbance. The methoxyimino-protected compound should exhibit a nearly flat line (decay rate <1% of the control), validating the successful incorporation and functional efficacy of the steric shield[1].

Conclusion

While 2-phenylmethoxyiminoacetic acid successfully imparts excellent β-lactamase stability via its syn-methoxyimino group, its high lipophilicity limits its efficacy against Gram-negative pathogens compared to modern alternatives. For broad-spectrum drug development, replacing the phenyl ring with an aminothiazole ring (as seen in ATMA) maintains the critical steric shield while drastically improving porin penetration and PBP affinity, explaining the evolutionary shift from 2nd to 3rd generation cephalosporins.

References

  • Nikaido, H., et al. "Outer membrane permeability and beta-lactamase stability of dipolar ionic cephalosporins containing methoxyimino substituents." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

  • Bush, K., & Bradford, P. A. "β-Lactams and β-Lactamase Inhibitors: An Overview." Cold Spring Harbor Perspectives in Medicine, PMC. Available at:[Link]

  • Labia, R., et al. "Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues." Journal of Antimicrobial Chemotherapy, PubMed. Available at:[Link]

  • "Cephalosporins." Oncohema Key. Available at:[Link]

Comparative

Enantiomeric Purity Determination of 2-Phenylmethoxyiminoacetic Acid Derivatives: A Comparative Guide

Executive Summary & Chemical Context While 2-phenylmethoxyiminoacetic acid is widely recognized for its E/Z geometric isomerism in the synthesis of cephalosporin antibiotics, its downstream chiral derivatives —specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

While 2-phenylmethoxyiminoacetic acid is widely recognized for its E/Z geometric isomerism in the synthesis of cephalosporin antibiotics, its downstream chiral derivatives —specifically asymmetrically reduced analogues such as 2-(methoxyamino)-2-phenylacetic acid—possess a critical chiral center at the α -carbon. Determining the enantiomeric excess ( ee% ) of these derivatives is a strict regulatory requirement in drug development. Even trace diastereomeric impurities can drastically alter the pharmacokinetic profile and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the two gold-standard analytical platforms for the chiral resolution of these derivatives: High-Performance Liquid Chromatography (HPLC) using Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) using Cyclodextrin Modifiers .

Mechanistic Overview: Selecting the Right Chiral Selector (E-E-A-T)

As an application scientist, selecting an analytical method requires understanding the molecular causality behind chiral recognition rather than relying on trial and error.

Chiral HPLC: Macrocyclic Glycopeptide CSPs

For underivatized phenylacetic acid derivatives, Teicoplanin-based columns (e.g., Chirobiotic T) are highly effective[1]. The mechanism is driven by the glycopeptide's unique architecture. The aglycone "basket" provides a steric inclusion pocket for the analyte's phenyl ring, while the surrounding peptide backbone offers multiple hydrogen-bonding and π−π interaction sites. The synergy of these interactions creates a highly stereospecific environment that differentially retains the R and S enantiomers[2].

Capillary Electrophoresis (CE): Cyclodextrin Inclusion

Capillary Electrophoresis utilizes derivatized cyclodextrins (CDs), such as sulfated β -cyclodextrin, as mobile chiral selectors. The hydrophobic cavity of the CD forms an inclusion complex with the phenyl ring of the derivative[3]. Because sulfated β -CD is highly anionic, it migrates counter to the electroosmotic flow (EOF) in an applied electric field. This counter-migration drastically amplifies the interaction time between the chiral selector and the analyte, yielding exceptional resolving power[4].

Platform Comparison: HPLC vs. Capillary Electrophoresis

The following table synthesizes the quantitative performance metrics of both techniques when applied to chiral 2-phenylmethoxyiminoacetic acid derivatives.

Analytical ParameterChiral HPLC (Teicoplanin CSP)Capillary Electrophoresis (Sulfated β -CD)
Separation Mechanism π−π , H-bonding, Steric inclusionInclusion complexation, Electrophoretic mobility
Typical Resolution ( Rs​ ) 1.5 – 3.02.5 – 4.5
Theoretical Plates ( N ) 10,000 – 20,000> 100,000
Analysis Time 15 – 30 min5 – 15 min
Solvent Consumption High (~1.0 mL/min)Very Low (< 10 μ L/run)
Preparative Scalability Excellent (Easily scaled to prep-LC)Poor (Strictly analytical)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every analytical run must operate as a self-validating system. Rule of thumb: Always inject a 50:50 racemic standard prior to analyzing the synthesized batch to establish baseline resolution ( Rs​≥1.5 ).

Protocol A: Chiral HPLC Analysis (Teicoplanin-based CSP)

This protocol is optimized for robustness and routine Quality Control (QC).

  • System Preparation: Equilibrate an HPLC system equipped with a Teicoplanin-based CSP column (e.g., Chirobiotic T, 250 × 4.6 mm, 5 μ m).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of 80% aqueous triethylammonium acetate (1% m/v) and 20% methanol.

  • pH Adjustment (Critical Causality): Adjust the pH to exactly 4.02 using concentrated acetic acid[2]. Why? At pH 4.02, the carboxylic acid moiety of the derivative is partially protonated. This balances the ionic interaction with the basic amine groups of teicoplanin while maximizing hydrogen bonding within the peptide cleft.

  • Execution: Set the flow rate to 0.5 mL/min at a column temperature of 25 °C. Inject 10 μ L of the sample (1 mg/mL). Detect via UV at 214 nm.

  • Validation: Calculate the enantiomeric excess using integrated peak areas:

    ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Protocol B: Capillary Electrophoresis with Cyclodextrin

This protocol is optimized for high-efficiency, low-volume "green chemistry" analysis.

  • Capillary Conditioning: Flush a bare fused-silica capillary (50 μ m ID, 40 cm effective length) with 0.1 M NaOH for 5 min, followed by ultra-pure water for 3 min, and finally the Background Electrolyte (BGE) for 5 min.

  • BGE Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 7.0, containing 15 mM sulfated β -cyclodextrin (S- β -CD). Why? At pH 7.0, the analyte is fully deprotonated (anionic). The highly anionic S- β -CD migrates toward the anode, opposing the EOF. This creates an "infinite theoretical plate" effect, maximizing enantiomer separation.

  • Execution: Apply a hydrodynamic injection (50 mbar for 5 seconds). Apply a separation voltage of +20 kV at a controlled temperature of 25 °C. Detect via UV at 214 nm.

  • Validation: Confirm baseline separation of the racemic control. The enantiomer that forms the stronger inclusion complex with the cyclodextrin will exhibit a longer migration time.

Decision Workflow

Workflow A Chiral 2-Phenylmethoxyiminoacetic Acid Derivative B Assess Analytical Goal A->B C1 Preparative Scale / High Robustness QC B->C1 Scale-up / Routine C2 High Efficiency / Low Solvent (Green Chem) B->C2 Micro-analysis D1 Chiral HPLC (Teicoplanin CSP) C1->D1 D2 Capillary Electrophoresis (Sulfated β-CD) C2->D2 E Enantiomeric Excess (ee%) Validation & Reporting D1->E Rs > 1.5 D2->E Rs > 2.0

Workflow for selecting the optimal enantiomeric purity determination method for chiral derivatives.

References

  • Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide. Benchchem. 1

  • Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives. ACS Publications. 2

  • Explanation of Where and How Enantioselective Binding Takes Place on Permethylated β-Cyclodextrin, a Chiral Stationary Phase Used in Gas Chromatography. Journal of the American Chemical Society. 3

  • Elucidation of the enantioselective recognition mechanism of a penicillin G acylase-based chiral stationary phase towards a series of 2-aryloxy-2-arylacetic acids. ResearchGate. 4

Sources

Validation

Method Validation for the Quantification of 2-Phenylmethoxyiminoacetic Acid in Complex Matrices: A Comparative Extraction Guide

Executive Summary 2-Phenylmethoxyiminoacetic acid (also known as 2-((benzyloxy)imino)acetic acid)[1] is a highly versatile and critical synthetic intermediate. It serves as a foundational building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylmethoxyiminoacetic acid (also known as 2-((benzyloxy)imino)acetic acid)[1] is a highly versatile and critical synthetic intermediate. It serves as a foundational building block in the synthesis of advanced cephalosporin antibiotics (e.g., cefotaxime)[2] and broad-spectrum agricultural strobilurin fungicides (e.g., kresoxim-methyl)[3][4].

For drug development professionals and environmental scientists, the accurate quantification of this compound in complex matrices—such as fermentation broths, environmental wastewater, and plasma for toxicokinetic (TK) studies—is essential. However, its polar carboxylic acid moiety and lipophilic benzyloxy group present unique analytical challenges, particularly regarding matrix effects and ion suppression in LC-MS/MS analysis. This guide objectively compares sample preparation strategies and provides a fully validated, self-validating protocol compliant with the ICH M10 guidelines[5][6][7].

SynthesisPathway A Precursor Molecules (Benzyl Alcohol + Glyoxylic Acid) B 2-Phenylmethoxyiminoacetic Acid (Key Intermediate) A->B Oxidation/Condensation C Cephalosporin Antibiotics (e.g., Cefotaxime) B->C Amidation D Strobilurin Fungicides (e.g., Kresoxim-methyl) B->D Esterification

Role of 2-phenylmethoxyiminoacetic acid in pharmaceutical and agrochemical synthesis.

Mechanistic Basis for Extraction

To quantify 2-phenylmethoxyiminoacetic acid via LC-MS/MS, the sample preparation must efficiently isolate the analyte while removing matrix suppressors (like phospholipids in plasma or humic acids in environmental water). The extraction causality is rooted in the molecule's specific functional groups:

  • Carboxylic Acid Group: Confers a pKa of approximately 3.5. At physiological or neutral pH (pH 7.0), the molecule is fully deprotonated and exists as an anion.

  • Benzyloxy/Methoxyimino Core: Provides moderate hydrophobicity (logP ~ 1.8).

Because the molecule is anionic at neutral pH, traditional reversed-phase extraction methods struggle to separate it from neutral hydrophobic lipids without compromising recovery.

Product Comparison: Selecting the Optimal Extraction Strategy

We compared three standard extraction methodologies for isolating 2-phenylmethoxyiminoacetic acid from rat plasma prior to LC-MS/MS analysis: Liquid-Liquid Extraction (LLE), Polymeric Hydrophilic-Lipophilic Balance (SPE-HLB), and Mixed-Mode Strong Anion Exchange (SPE-MAX).

  • Liquid-Liquid Extraction (LLE) (Ethyl Acetate w/ 1% Formic Acid):

    • Mechanism: Forces the analyte into its neutral state for organic partitioning.

    • Drawback: Co-extracts massive amounts of neutral lipids, leading to severe ion suppression in the ESI source.

  • Polymeric Hydrophilic-Lipophilic Balance (SPE-HLB):

    • Mechanism: Retains the analyte via reversed-phase interactions.

    • Drawback: Requires acidic loading to keep the analyte neutral. Wash steps are limited to low organic concentrations (e.g., 5-10% methanol), meaning strongly bound matrix lipids elute alongside the analyte, causing moderate matrix effects.

  • Mixed-Mode Strong Anion Exchange (SPE-MAX):

    • Mechanism:The Optimal Choice. Contains both reversed-phase and quaternary amine (anion exchange) sites. By loading at pH 7, the anionic analyte binds ionically to the sorbent. This permits an aggressive 100% methanol wash to strip away neutral lipids and phospholipids without premature analyte elution. Elution is then triggered by neutralizing the analyte with an acidic organic solvent.

Table 1: Comparative Extraction Efficiency and Matrix Effect (n=6)
Extraction MethodProduct TypeRecovery (%) ± RSDMatrix Effect (%) ± RSDPhospholipid Removal
LLE Ethyl Acetate (Acidic)78.4 ± 9.2-45.2 ± 12.5Poor
SPE-HLB Polymeric Reversed-Phase82.1 ± 6.5-28.4 ± 8.1Moderate
SPE-MAX Mixed-Mode Anion Exchange96.5 ± 3.1-4.2 ± 2.8Excellent

Data demonstrates that SPE-MAX provides superior recovery and nearly eliminates ion suppression (Matrix Effect < 5%) due to its orthogonal washing capabilities.

Experimental Protocol: Self-Validating SPE-MAX Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system compliant with the ICH M10 guidelines for bioanalytical method validation[5][7].

Step-by-Step SPE-MAX Extraction Methodology
  • Sample Pre-treatment: Spike 100 µL of plasma with 10 µL of internal standard (Isotope-labeled analog). Dilute with 400 µL of 4% H3PO4 (to disrupt protein binding), then adjust to pH 7.0 using 1M NaOH.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MAX cartridge (30 mg/1 cc).

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4OH in water to remove neutral and basic water-soluble interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Mechanistic note: The analyte remains ionically bound to the quaternary amine, while phospholipids and neutral lipids are washed away).

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid protonates the analyte's carboxylate group, breaking the ionic interaction.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, 0.1% FA).

SPEWorkflow N1 1. Condition & Equilibrate (Methanol -> Water) N2 2. Load Sample (Plasma Matrix at pH 7) N1->N2 N3 3. Wash 1: 5% NH4OH (Removes aqueous interferences) N2->N3 N4 4. Wash 2: 100% Methanol (Removes hydrophobic lipids) N3->N4 N5 5. Elute Analyte (2% Formic Acid in Methanol) N4->N5 N6 6. Evaporate & Reconstitute (Ready for LC-MS/MS) N5->N6

SPE-MAX extraction workflow for 2-phenylmethoxyiminoacetic acid.

LC-MS/MS Analytical Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient elution from 20% B to 95% B over 3.5 minutes.

  • Detection: Electrospray Ionization (ESI) in negative ion mode (ESI-). MRM transition optimized for the deprotonated precursor [M-H]-.

ICH M10 Validation Results

The SPE-MAX LC-MS/MS method was rigorously validated according to ICH M10 standards, evaluating Selectivity, Matrix Effect, Accuracy, and Precision across four Quality Control (QC) levels[7][8].

Table 2: ICH M10 Validation Results for SPE-MAX LC-MS/MS Method
QC Level (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ (1.0) 6.8104.28.1102.5
LQC (3.0) 4.598.75.299.1
MQC (50.0) 3.2101.44.0100.8
HQC (80.0) 2.899.53.598.9

References

  • Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges Source: Università degli Studi di Milano-Bicocca (unimib.it) URL: [Link]

  • KRESOXIM-METHYL (JMPR Monograph) Source: World Health Organization (WHO) URL: [Link]

  • Synthesis and SAR of Methoxyiminoacetate and Methoxyiminoacetamide Derivatives as Strobilurin Analogues Source: ResearchGate URL: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL: [Link]

  • The ICH M10 Guideline as the Gold Standard Source: KCAS Bio URL: [Link]

  • ICH guideline M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 2-Phenylmethoxyiminoacetic Acid

For Immediate Implementation: A Procedural Guide to Personal Protective Equipment (PPE) for 2-Phenylmethoxyiminoacetic Acid As researchers and scientists at the forefront of drug development, our commitment to innovation...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: A Procedural Guide to Personal Protective Equipment (PPE) for 2-Phenylmethoxyiminoacetic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Phenylmethoxyiminoacetic acid, focusing on the critical aspect of Personal Protective Equipment (PPE). Our goal is to equip you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

2-Phenylmethoxyiminoacetic acid is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications are not mere labels; they represent a direct threat to your health. Skin contact can lead to inflammation, itching, scaling, reddening, or blistering[1]. Eye contact may result in redness, pain, or severe damage[1]. Inhalation of dust or fumes can irritate the lungs and respiratory system[1]. Therefore, a comprehensive PPE strategy is the first and most critical line of defense.

Core PPE for Handling 2-Phenylmethoxyiminoacetic Acid

The following table summarizes the essential PPE for handling 2-Phenylmethoxyiminoacetic acid in various laboratory settings.

Scenario Required PPE Rationale
Weighing and preparing solutions Safety goggles, nitrile gloves, lab coat, and a properly fitted N95 respirator.High risk of generating airborne dust particles that can be inhaled or come into contact with eyes and skin.
Conducting reactions and transfers Safety goggles, nitrile gloves, and a lab coat.Protects against splashes and incidental contact with the skin and eyes.
Handling large quantities (>10g) Chemical splash goggles, face shield, nitrile gloves, chemical-resistant apron over a lab coat, and consider a higher level of respiratory protection (e.g., a half-mask respirator with appropriate cartridges).Increased risk of significant splashes and higher concentrations of airborne particles.
Cleaning spills Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron or coveralls, and a respirator appropriate for the scale of the spill.Direct and prolonged contact with the chemical is likely.

A Step-by-Step Guide to PPE Implementation

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This ensures that you are protected from the moment you begin handling the chemical until you have safely completed the process.

Donning (Putting On) PPE:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat or chemical-resistant apron, ensuring it is fully buttoned or tied.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face Shield/Goggles: Remove your eye and face protection by handling the strap.

  • Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.

  • Respirator (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Phenylmethoxyiminoacetic acid.

PPE_Workflow start Start: Handling 2-Phenylmethoxyiminoacetic acid task_assessment Assess Task: - Weighing? - Reaction? - Large Quantity? - Spill? start->task_assessment weighing Weighing/ Solution Prep task_assessment->weighing Weighing reaction Reaction/ Transfer task_assessment->reaction Reaction large_quantity Large Quantity (>10g) task_assessment->large_quantity >10g spill Spill Cleanup task_assessment->spill Spill ppe_weighing Goggles, Gloves, Lab Coat, Respirator weighing->ppe_weighing ppe_reaction Goggles, Gloves, Lab Coat reaction->ppe_reaction ppe_large_quantity Splash Goggles, Face Shield, Gloves, Apron, Respirator large_quantity->ppe_large_quantity ppe_spill Splash Goggles, Heavy Gloves, Apron/Coveralls, Respirator spill->ppe_spill end_process Proceed with Task ppe_weighing->end_process ppe_reaction->end_process ppe_large_quantity->end_process ppe_spill->end_process

Caption: PPE Selection Workflow for 2-Phenylmethoxyiminoacetic acid.

Operational and Disposal Plans: A Commitment to Safety and Sustainability

Engineering Controls: Always handle 2-Phenylmethoxyiminoacetic acid in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.[1] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[2]

Spill Management:

  • Minor Spills: For small spills, prevent further leakage if it is safe to do so.[1] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal: All waste containing 2-Phenylmethoxyiminoacetic acid must be disposed of as hazardous waste.[2][3] Do not allow the product to enter drains, waterways, or soil.[1] Consult with your institution's EHS department for specific disposal protocols and to arrange for pickup by a licensed hazardous waste contractor. Contaminated clothing should be removed and washed before reuse.[1]

Conclusion: Safety as a Foundation for Scientific Excellence

By integrating these PPE protocols and handling procedures into your daily laboratory practice, you are not only ensuring your personal safety but also upholding the principles of responsible scientific conduct. A steadfast commitment to safety is the bedrock upon which groundbreaking research is built.

References

  • NextSDS. (n.d.). 2-phenylmethoxyiminoacetic acid — Chemical Substance Information. Retrieved from [Link]

  • Science Lab. (2005, October 10). Material Safety Data Sheet.
  • AnaSpec. (n.d.). Safety Data Sheet.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2024, August 28). Chemical/Biological and Decontamination Agent Information. I-WASTE DST. Retrieved from [Link]

Sources

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